Product packaging for 2-Bromo-6-fluorobenzothiazole(Cat. No.:CAS No. 152937-04-7)

2-Bromo-6-fluorobenzothiazole

Cat. No.: B131731
CAS No.: 152937-04-7
M. Wt: 232.07 g/mol
InChI Key: GIANOUBNTGQAID-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzothiazole is a useful research compound. Its molecular formula is C7H3BrFNS and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFNS B131731 2-Bromo-6-fluorobenzothiazole CAS No. 152937-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIANOUBNTGQAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467512
Record name 2-Bromo-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152937-04-7
Record name 2-Bromo-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-6-fluorobenzothiazole, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and characterization data to support researchers in the fields of medicinal chemistry and drug development.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-6-fluorobenzothiazole, from 4-fluoroaniline. The subsequent step is the conversion of the 2-amino group to a 2-bromo group via a Sandmeyer reaction.

Synthesis_Pathway 4-Fluoroaniline 4-Fluoroaniline KSCN_Br2 KSCN, Br2 Glacial Acetic Acid 4-Fluoroaniline->KSCN_Br2 Intermediate 2-Amino-6-fluorobenzothiazole KSCN_Br2->Intermediate Sandmeyer Sandmeyer Reaction (NaNO2, HBr, CuBr) Intermediate->Sandmeyer Final_Product This compound Sandmeyer->Final_Product

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole

This procedure outlines the synthesis of the 2-amino-6-fluorobenzothiazole intermediate from 4-fluoroaniline.

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_conditions Conditions 4-Fluoroaniline 4-Fluoroaniline Product 2-Amino-6-fluorobenzothiazole 4-Fluoroaniline->Product KSCN KSCN KSCN->Product Br2 Br2 Br2->Product Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Product 0-10°C then RT 0-10°C then RT 0-10°C then RT->Product

Caption: Synthesis of 2-Amino-6-fluorobenzothiazole.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
4-Fluoroaniline111.1220.20.182
Potassium Thiocyanate97.1877.60.798
Bromine159.8123.0 (7.5 mL)0.144
Glacial Acetic Acid60.05~80 mL-

Procedure:

  • To a solution of 4-fluoroaniline (20.2 g, 0.182 mol) in 30 mL of 95% acetic acid, add a solution of potassium thiocyanate (77.6 g, 0.798 mol) in 50 mL of 95% acetic acid.[1]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of bromine (7.5 mL) in 30 mL of glacial acetic acid dropwise with stirring, ensuring the temperature is maintained between 0 and 10°C.[1]

  • After the addition is complete, stir the reaction mixture for 2 hours at a temperature below room temperature, and then for 10 hours at room temperature.[1]

  • Allow the mixture to stand overnight.

  • Add water (approximately 10 mL) to the mixture and heat it on a water bath, followed by hot filtration.

  • Treat the filtrate with an additional 10 mL of glacial acetic acid, heat again, and filter while hot.

  • Combine the filtrates, cool, and neutralize with a concentrated ammonia solution to a pH of approximately 6.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from an ethanol/benzene (1:1) mixture to yield pure 2-amino-6-fluorobenzothiazole.

Quantitative Data:

ParameterValue
Yield89%[1]
Melting Point187-190°C[1]
AppearancePale yellow solid

Characterization Data (2-Amino-6-fluorobenzothiazole):

  • IR (KBr, cm⁻¹): 3435-3254 (NH₂), 3043 (Ar-H), 1615 (C=N), 1059 (C=S), 715 (C-F).[1]

  • Elemental Analysis: Calculated for C₇H₅FN₂S: C, 49.95; H, 2.99; N, 16.66; S, 19.06. Found: C, 50.32; H, 2.92; N, 16.25; S, 19.31.[1]

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This procedure details the conversion of 2-amino-6-fluorobenzothiazole to this compound via a Sandmeyer reaction.

Reaction Workflow:

Step2_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Start 2-Amino-6-fluorobenzothiazole in HBr/H2O Add_NaNO2 Add NaNO2 solution (0-5°C) Start->Add_NaNO2 Diazonium_Salt Diazonium Salt Intermediate Add_NaNO2->Diazonium_Salt Add_CuBr Add to CuBr solution (maintain temp.) Diazonium_Salt->Add_CuBr Warm_RT Warm to Room Temperature Add_CuBr->Warm_RT Product This compound Warm_RT->Product

Caption: Workflow for the Sandmeyer reaction.

Materials:

ReagentMolar Mass ( g/mol )
2-Amino-6-fluorobenzothiazole168.19
Sodium Nitrite (NaNO₂)69.00
Hydrobromic Acid (HBr, 48%)80.91
Copper(I) Bromide (CuBr)143.45

Procedure (Proposed):

  • Dissolve 2-amino-6-fluorobenzothiazole in a mixture of 48% hydrobromic acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative and Characterization Data (this compound):

Note: Specific yield and comprehensive spectral data for the final product were not found in the performed searches. The following are expected characterizations.

ParameterExpected Value/Technique
YieldModerate to Good
AppearanceSolid
¹H NMR Aromatic protons
¹³C NMR Aromatic and thiazole carbons
Mass Spec. Molecular ion peak expected at m/z ~231/233 (due to Br isotopes)

Conclusion

The synthesis of this compound is a feasible two-step process for researchers in organic and medicinal chemistry. The initial synthesis of 2-amino-6-fluorobenzothiazole is well-documented. The subsequent Sandmeyer reaction, while requiring careful temperature control, is a standard and reliable method for the introduction of the bromo group. This guide provides a solid foundation for the successful synthesis and further application of this valuable chemical intermediate. It is recommended that researchers perform small-scale trials to optimize the conditions for the Sandmeyer reaction step.

References

An In-depth Technical Guide to 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluorobenzothiazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features, including the reactive bromo group at the 2-position and the fluorine atom on the benzene ring, make it a valuable precursor for the synthesis of a wide range of derivatives with potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in biological systems. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 152937-04-7[1][2]
Molecular Formula C₇H₃BrFNS[1][2]
Molecular Weight 232.07 g/mol [2]
Melting Point 110-112 °C[3]
Boiling Point Data not available
Solubility Data not available
Appearance Not specified (likely a solid at room temperature based on the melting point)
Topological Polar Surface Area (TPSA) 12.89 Ų[2]
logP (octanol-water partition coefficient) 3.1979[2]

Synthesis and Characterization

General Synthetic Approach

A common method for the synthesis of 2-halobenzothiazoles involves the diazotization of a corresponding 2-aminobenzothiazole followed by a Sandmeyer-type reaction.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Amino-6-fluorobenzothiazole 2-Amino-6-fluorobenzothiazole NaNO2_HBr 1. NaNO₂, HBr (Diazotization) 2-Amino-6-fluorobenzothiazole->NaNO2_HBr Step 1 CuBr 2. CuBr (Sandmeyer Reaction) NaNO2_HBr->CuBr Intermediate (Diazonium Salt) Product This compound CuBr->Product Step 2

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Diazotization: 2-Amino-6-fluorobenzothiazole is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium salt intermediate.

  • Sandmeyer Reaction: A solution of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the replacement of the diazonium group with bromine.

  • Work-up and Purification: The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals in the aromatic region corresponding to the protons on the benzothiazole ring system.

    • ¹³C NMR would display the expected number of signals for the seven carbon atoms in the molecule, with chemical shifts influenced by the bromine, fluorine, nitrogen, and sulfur atoms.

    • ¹⁹F NMR would show a signal corresponding to the fluorine atom at the 6-position.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-F and C-Br bonds.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 231 and 233 in a roughly 1:1 ratio due to the isotopic abundance of bromine-79 and bromine-81).

Potential Applications in Drug Discovery and Materials Science

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The presence of the bromo and fluoro substituents on the this compound scaffold provides opportunities for further chemical modifications to develop novel therapeutic agents.

Applications cluster_applications Potential Applications Core This compound Pharma Pharmaceuticals Core->Pharma Intermediate for - Antimicrobials - Antivirals - Anticancer agents Agro Agrochemicals Core->Agro Precursor for Pesticides Materials Materials Science Core->Materials Building block for Organic Electronics

Caption: Potential applications of this compound.

The reactive nature of the C-Br bond at the 2-position allows for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse functional groups. This enables the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the resulting molecules to their biological targets.

In the field of materials science, fluorinated aromatic compounds are of interest for the development of organic electronics due to their unique electronic properties and potential for tuning intermolecular interactions.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. While detailed experimental data for some of its physicochemical properties and a specific, optimized synthesis protocol are not widely published, its known characteristics and the established chemistry of related compounds provide a strong foundation for its use in research and development. Further studies to fully characterize this compound and explore its synthetic utility are warranted to unlock its full potential in the creation of novel functional molecules.

References

An In-depth Technical Guide to 2-Bromo-6-fluorobenzothiazole (CAS: 152937-04-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluorobenzothiazole is a halogenated heterocyclic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its unique structural features, including the benzothiazole core, a bromine atom at the 2-position, and a fluorine atom at the 6-position, make it a versatile building block for the synthesis of a wide range of derivatives with potential biological activities. The benzothiazole scaffold is a "privileged" structure in drug discovery, known to be a core component in various pharmacologically active agents, including antimicrobial, anticancer, and anti-inflammatory compounds.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and computational databases.[5]

PropertyValueReference
CAS Number 152937-04-7[5]
Molecular Formula C₇H₃BrFNS[5]
Molecular Weight 232.07 g/mol [5]
Appearance Off-white to light yellow solid
Melting Point 110-114 °C
Boiling Point 298.3 °C (Predicted)
LogP 3.1979 (Computed)[5]
Topological Polar Surface Area (TPSA) 12.89 Ų (Computed)[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 0[5]
SMILES Fc1ccc2nc(Br)sc2c1[5]
InChIKey YJFLVZYMCEAURG-UHFFFAOYSA-N

Spectroscopic Data

Precise, experimentally verified spectroscopic data for this compound is not widely available in public spectral databases. However, based on the analysis of related benzothiazole derivatives, the following characteristic spectral features can be anticipated.[1][2][4]

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The fluorine and bromine substituents will influence the chemical shifts and coupling constants of the aromatic protons.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the benzothiazole ring system. The carbon attached to the bromine (C2) is expected to be significantly downfield.

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the C-F bond stretching, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (232.07 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Synthesis of this compound

The primary synthetic route to this compound involves a Sandmeyer-type reaction starting from the commercially available 2-amino-6-fluorobenzothiazole. This reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide.[6]

Experimental Protocol: Sandmeyer-type Bromination of 2-amino-6-fluorobenzothiazole

This protocol is adapted from procedures for similar Sandmeyer reactions on benzothiazole derivatives.

Materials:

  • 2-amino-6-fluorobenzothiazole

  • Copper(I) bromide (CuBr)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-6-fluorobenzothiazole (1 equivalent) in a mixture of hydrobromic acid and water.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Synthesis_of_2_Bromo_6_fluorobenzothiazole cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-amino-6-fluorobenzothiazole 2-amino-6-fluorobenzothiazole Diazotization Diazotization 2-amino-6-fluorobenzothiazole->Diazotization 1. NaNO2, HBr, 0-5 °C Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction 2. CuBr This compound This compound Sandmeyer Reaction->this compound

Synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through cross-coupling reactions. The bromine atom at the 2-position is susceptible to substitution, allowing for the introduction of various functional groups.

Cross-Coupling Reactions

The C-Br bond at the 2-position can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse library of 2-substituted-6-fluorobenzothiazoles. A thesis from the University of Toulouse describes a Sonogashira coupling reaction involving this compound.[7]

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling This compound This compound Suzuki Suzuki This compound->Suzuki Ar-B(OH)2 Stille Stille This compound->Stille Ar-Sn(R)3 Heck Heck This compound->Heck Alkene Sonogashira Sonogashira This compound->Sonogashira Alkyne 2-Aryl-6-fluorobenzothiazole 2-Aryl-6-fluorobenzothiazole Suzuki->2-Aryl-6-fluorobenzothiazole Stille->2-Aryl-6-fluorobenzothiazole 2-Alkenyl-6-fluorobenzothiazole 2-Alkenyl-6-fluorobenzothiazole Heck->2-Alkenyl-6-fluorobenzothiazole 2-Alkynyl-6-fluorobenzothiazole 2-Alkynyl-6-fluorobenzothiazole Sonogashira->2-Alkynyl-6-fluorobenzothiazole

Cross-coupling reactions of this compound.
Potential as a PET Imaging Agent Precursor

The 6-fluoro-2-arylbenzothiazole scaffold has been investigated for the development of Positron Emission Tomography (PET) imaging agents for detecting β-amyloid plaques in Alzheimer's disease.[8] The synthesis of such agents often involves the introduction of a fluorine-18 radiolabel. While this compound itself is not radiolabeled, it serves as a key precursor for synthesizing the non-radioactive standards and precursors required for the development of these PET tracers.

Role in Medicinal Chemistry

The benzothiazole nucleus is a common feature in many biologically active compounds. Derivatives of 6-fluorobenzothiazole have been explored for various therapeutic applications, including as antimicrobial and anticancer agents.[1][2][4] this compound provides a convenient starting point for the synthesis of libraries of novel compounds to be screened for such activities. The introduction of different substituents at the 2-position via cross-coupling can significantly modulate the biological activity of the resulting molecules.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its reactivity in cross-coupling reactions allows for the straightforward synthesis of a wide array of 2-substituted-6-fluorobenzothiazole derivatives. While further research is needed to fully elucidate the biological activities of its derivatives and their potential roles in specific signaling pathways, its utility as a synthetic intermediate is well-established. This guide provides a foundational understanding of this compound for researchers and scientists looking to incorporate it into their synthetic and drug discovery programs.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Bromo-6-fluorobenzothiazole. The document details the compound's fundamental physicochemical properties and presents a full, predicted spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this spectroscopic data are provided. Furthermore, a plausible synthetic route for the compound is outlined. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzothiazole derivatives in fields such as medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its structure comprises a benzothiazole core substituted with a bromine atom at the 2-position and a fluorine atom at the 6-position.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

ParameterValue
IUPAC Name This compound
CAS Number 152937-04-7
Molecular Formula C₇H₃BrFNS
Molecular Weight 232.07 g/mol
Canonical SMILES C1=CC2=C(C=C1F)SC(=N2)Br
InChIKey Not available
Predicted LogP 2.8 - 3.2
Predicted Boiling Point ~280-300 °C at 760 mmHg
Appearance Expected to be a solid at room temperature

Structural Elucidation via Spectroscopic Analysis

The definitive structure of this compound is established through a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, this section provides predicted data based on established principles and spectral databases for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms, as well as the benzothiazole ring system.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.85ddJ = 8.8, 5.0H-4
~ 7.55ddJ = 8.5, 2.5H-7
~ 7.20dddJ = 8.8, 8.5, 2.5H-5

2.1.2. Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in single sharp peaks for each unique carbon atom.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 160.5 (d, ¹JCF ≈ 250 Hz)C-6
~ 152.0C-2
~ 137.0 (d, ³JCF ≈ 9 Hz)C-7a
~ 125.5 (d, ⁴JCF ≈ 3 Hz)C-3a
~ 123.0 (d, ³JCF ≈ 9 Hz)C-4
~ 115.0 (d, ²JCF ≈ 25 Hz)C-5
~ 110.0 (d, ²JCF ≈ 25 Hz)C-7

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000WeakAromatic C-H stretch
~ 1600, 1475, 1450MediumAromatic C=C stretching
~ 1250StrongC-F stretch
~ 850-800StrongC-H out-of-plane bending
~ 700-600MediumC-Br stretch
~ 800-600MediumC-S stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electron ionization (EI) would likely be employed.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak at m/z 231 and 233 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragments:

    • Loss of Br: [M - Br]⁺ at m/z 152.

    • Loss of CS: [M - CS]⁺, followed by further fragmentation.

    • Formation of the benzothiazole radical cation through various rearrangements.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Record the background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound (dissolved in a volatile organic solvent like methanol or dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS with an EI source.

Procedure:

  • Prepare a dilute solution of the sample.

  • Introduce the sample into the mass spectrometer via the GC inlet or a direct insertion probe.

  • Ionize the sample using electron impact (typically at 70 eV).

  • Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer.

  • Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

  • Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Synthesis Workflow

A plausible synthetic route to this compound involves the cyclization of a substituted aniline.

Synthesis_Workflow A 4-Fluoroaniline B Thiocyanation A->B KSCN, Br₂ C 2-Amino-6-fluorobenzothiazole B->C D Sandmeyer-type Reaction (Diazotization followed by Bromination) C->D 1. NaNO₂, HBr 2. CuBr E This compound D->E

Caption: Plausible synthetic workflow for this compound.

Logical Relationship of Spectroscopic Data

The structural elucidation process relies on the complementary information provided by different spectroscopic techniques.

Data_Integration Structure This compound (C₇H₃BrFNS) HNMR ¹H NMR - Aromatic protons - Coupling patterns Structure->HNMR predicts CNMR ¹³C NMR - Carbon skeleton - C-F coupling Structure->CNMR predicts IR IR Spectroscopy - Functional groups (C-F, C-Br, C=C) Structure->IR predicts MS Mass Spectrometry - Molecular weight - Isotopic pattern (Br) Structure->MS predicts HNMR->Structure confirms CNMR->Structure confirms IR->Structure confirms MS->Structure confirms

The Biological Versatility of 2-Bromo-6-fluorobenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The strategic introduction of bromine and fluorine moieties to this heterocyclic system, specifically in the form of 2-Bromo-6-fluorobenzothiazole, has paved the way for a new generation of derivatives with potent and diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. It consolidates quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting significant cytotoxicity against a range of human cancer cell lines. The presence of the electron-withdrawing fluorine atom at the 6-position and the reactive bromo group at the 2-position allows for versatile chemical modifications, leading to compounds with enhanced potency and selectivity.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various benzothiazole derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics used to quantify the anticancer potency of these compounds. The following table summarizes the reported activities of representative fluorinated benzothiazole derivatives against several cancer cell lines.

Compound ClassDerivative TypeCancer Cell LineIC50 / GI50 (µM)Reference
Fluorinated Benzothiazoles Substituted methoxybenzamide benzothiazoleA549 (Lung), HCT-116 (Colon), HeLa (Cervical)1.1 - 8.8[1]
Substituted chloromethylbenzamide benzothiazoleA549 (Lung), HCT-116 (Colon), HeLa (Cervical)1.1 - 8.8[1]
Dichlorophenyl containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)0.0718[2]
Naphthalimide derivative 67HT-29 (Colon)3.47[3]
Naphthalimide derivative 67A549 (Lung)3.89[3]
Naphthalimide derivative 67MCF-7 (Breast)5.08[3]
2-Arylaminobenzothiazole-arylpropenones Naphthalimide derivative 66HT-29 (Colon)3.72[3]
Naphthalimide derivative 66A549 (Lung)4.074[3]
Naphthalimide derivative 66MCF-7 (Breast)7.91[3]
Hydroxamic acid containing benzothiazoles Hydroxamic acid 63MCF-7, AsPC-1, SW620, PC3, NCI-H4600.81 (average µg/mL)[4]
Hydroxamic acid 64MCF-7, AsPC-1, SW620, PC3, NCI-H4601.28 (average µg/mL)[4]

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Fluorobenzoylthiosemicarbazides Staphylococcus aureus (Methicillin-sensitive & resistant)7.82 - 31.25
6-Bromoindolglyoxylamide polyamine derivatives Staphylococcus aureus, S. intermediusNot specified[5]
2-(alkenylthio)-5-aminobenzothiazoles Candida albicans15.6[6]

Enzyme Inhibition

The targeted inhibition of specific enzymes is a fundamental strategy in modern drug discovery. Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease pathogenesis, including kinases and cholinesterases.

Quantitative Enzyme Inhibition Data

The inhibitory potency is typically expressed as the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound ClassTarget EnzymeIC50 (µM)Reference
Sulphonamide scaffold based BTA Not specified34.5 (MCF-7), 44.15 (HeLa), 36.1 (MG63)[4]
2-amino-6-arylbenzothiazoles Urease26.35 (µg/mL)[7]
Benzothiazole hydroxamates Not specified0.81, 1.28 (average µg/mL)[4]
New benzothiazole hybrids VEGFR-23.84 - 7.92[8]

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of the core structure and key biological assays cited in this guide.

Synthesis of 2-Amino-6-fluorobenzothiazole Core

This protocol outlines a general method for the synthesis of the 2-amino-6-fluorobenzothiazole scaffold, a common precursor for many of the discussed derivatives.[1]

Materials:

  • p-fluoroaniline

  • Potassium thiocyanate

  • Bromine

  • 95% Acetic acid

Procedure:

  • Prepare a solution of p-fluoroaniline (0.2 mol) in 30 ml of 95% acetic acid.

  • Separately, prepare a solution of potassium thiocyanate (0.8 mol) in 50 ml of 95% acetic acid.

  • Add the potassium thiocyanate solution to the p-fluoroaniline solution and cool the mixture to 0°C.

  • Prepare a solution of bromine (7.5 ml) in acetic acid (30 ml).

  • Add the bromine solution dropwise to the reaction mixture with constant stirring, ensuring the temperature is maintained between 0 and 10°C.

  • After the addition is complete, stir the mixture for 2 hours at a temperature below room temperature, followed by 10 hours at room temperature.

  • Collect the resulting precipitate by filtration, wash it thoroughly, and recrystallize to obtain the final product.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • 96-well plates

  • MTT solution (0.5 mg/mL in serum-free medium)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Cisplatin)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of approximately 5 × 10³ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a positive control for 48 hours.

  • After incubation, remove the medium and add 100 µL of MTT solution to each well. Incubate for an additional 4 hours.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Specific substrate (e.g., synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • In a 96-well plate, incubate the recombinant VEGFR-2 kinase domain with its substrate and various concentrations of the test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a defined period at a controlled temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Inhibitor Benzothiazole Derivative Inhibitor->PI3K Inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (COX-2, iNOS) Inhibitor Benzothiazole Derivative Inhibitor->IKK Inhibits Synthesis_Workflow Start Start: p-fluoroaniline & KSCN Step1 Reaction with Bromine in Acetic Acid Start->Step1 Step2 Stirring & Precipitation Step1->Step2 Step3 Filtration & Washing Step2->Step3 Step4 Recrystallization Step3->Step4 End End: 2-Amino-6-fluoro benzothiazole Step4->End MTT_Workflow Start Seed Cancer Cells in 96-well plate Step1 Treat with Benzothiazole Derivatives (48h incubation) Start->Step1 Step2 Add MTT Reagent (4h incubation) Step1->Step2 Step3 Solubilize Formazan with DMSO Step2->Step3 Step4 Measure Absorbance at 570 nm Step3->Step4 End Calculate Cell Viability & IC50 Value Step4->End

References

The Synthetic Keystone: A Comprehensive Technical Review of 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-6-fluorobenzothiazole, a halogenated heterocyclic compound, has emerged as a pivotal building block in the realms of medicinal chemistry and materials science. Its unique structural features, combining the versatile benzothiazole core with strategically placed bromo and fluoro substituents, offer a gateway to a diverse array of novel molecules with significant biological activities and intriguing photophysical properties. This in-depth technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical reactivity, and applications, with a particular emphasis on its role in the development of anticancer agents and functional organic materials. All quantitative data is summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₃BrFNS and a molecular weight of 232.07 g/mol .[1] While comprehensive physical property data is not extensively reported in the literature, its boiling point is noted as 298.3°C.[1]

PropertyValueReference
CAS Number152937-04-7[1]
Molecular FormulaC₇H₃BrFNS[1]
Molecular Weight232.07 g/mol [1]
Boiling Point298.3°C[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the formation of the 2-aminobenzothiazole core, followed by the introduction of the bromine atom at the 2-position.

Synthesis of 2-Amino-6-fluorobenzothiazole

A common method for the synthesis of the precursor, 2-amino-6-fluorobenzothiazole, involves the reaction of p-fluoroaniline with potassium thiocyanate in the presence of bromine.[2]

Experimental Protocol: To a solution of p-fluoroaniline (0.2 mol) in 30 mL of 95% acetic acid, a solution of potassium thiocyanate (0.8 mol) in 50 mL of 95% acetic acid is added. The mixture is then cooled to 0°C. A solution of bromine (7.5 mL) in acetic acid (30 mL) is added dropwise with stirring, while maintaining the temperature between 0 and 10°C. The reaction mixture is stirred for an additional 2 hours at a temperature below room temperature, followed by 10 hours at room temperature. The resulting precipitate is collected by filtration, washed, and can be further purified by recrystallization.[3]

dot

Caption: Synthesis of the 2-amino-6-fluorobenzothiazole precursor.

Conversion of 2-Amino-6-fluorobenzothiazole to this compound

The conversion of the 2-amino group to a bromo group is typically achieved through a Sandmeyer reaction.[3][4][5] This reaction involves the diazotization of the amino group with a nitrite source in an acidic medium, followed by the introduction of bromine using a copper(I) bromide catalyst.[3][4]

Experimental Protocol (General Sandmeyer Reaction): The 2-amino-6-fluorobenzothiazole is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide. The reaction mixture is typically warmed to room temperature or heated to facilitate the substitution. The product is then extracted with an organic solvent, and the solvent is removed to yield the crude this compound, which can be purified by chromatography or recrystallization.

dot

Sandmeyer_Reaction 2-Amino-6-fluorobenzothiazole 2-Amino-6-fluorobenzothiazole Diazonium_Salt 6-Fluoro-1,3-benzothiazol-2-yldiazonium 2-Amino-6-fluorobenzothiazole->Diazonium_Salt NaNO₂, HBr, 0-5°C This compound This compound Diazonium_Salt->this compound CuBr

Caption: The Sandmeyer reaction for the synthesis of this compound.

Chemical Reactivity and Applications

The bromine atom at the 2-position of this compound is a versatile handle for introducing a wide range of substituents through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reactivity has been extensively utilized to synthesize libraries of 2-aryl-6-fluorobenzothiazole derivatives for various applications.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids or esters.[6][7] This reaction is a cornerstone for creating diverse chemical libraries for drug discovery and materials science.

Experimental Protocol (General Suzuki Coupling): To a reaction vessel containing this compound (1 equivalent) and an arylboronic acid (1.1-1.5 equivalents) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents), and a suitable solvent (e.g., toluene, dioxane, or DMF/water mixtures). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

dot

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Arylboronic_Acid Arylboronic Acid/Ester Arylboronic_Acid->Reaction_Mixture Palladium_Catalyst Pd Catalyst Palladium_Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Heating Heating (80-120°C) Reaction_Mixture->Heating Workup_Purification Workup & Purification Heating->Workup_Purification 2-Aryl-6-fluorobenzothiazole 2-Aryl-6-fluorobenzothiazole Workup_Purification->2-Aryl-6-fluorobenzothiazole

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise as therapeutic agents, particularly in the field of oncology. The 6-fluoro substituent can enhance metabolic stability and binding affinity of the molecule to its biological target.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of 2-aryl-6-fluorobenzothiazole derivatives against a variety of cancer cell lines.[8][9] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[10][11]

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Hydrazine-based derivative of 2-amino-6-fluorobenzothiazoleHeLa (Cervical)2.41[8]
Hydrazine-based derivative of 2-amino-6-fluorobenzothiazoleCOS-7 (Kidney)4.31[8]
2-Arylbenzothiazole derivativesA549 (Lung)6.032 - 9.533[12]
2-Arylbenzothiazole derivativesHepG2 (Liver)5.244 - 9.629[12]
Kinase Inhibition

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives are known to inhibit various protein kinases.[10][11] While specific kinase inhibition data for direct derivatives of this compound are not abundant in the public domain, the broader class of 2-arylbenzothiazoles has been shown to target kinases involved in critical signaling pathways. For instance, some benzothiazole derivatives have been shown to inhibit kinases in the PI3K/AKT/mTOR and JAK/STAT signaling pathways, which are often dysregulated in cancer.

dot

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aryl-6-fluorobenzothiazole Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aryl-6-fluorobenzothiazole derivatives.

Applications in Materials Science

The electronic properties of the benzothiazole core, which can be tuned by the introduction of bromo and fluoro substituents, make this compound an attractive building block for the synthesis of organic semiconductors and fluorescent dyes.[1] The potential for creating extended π-conjugated systems through cross-coupling reactions opens up possibilities for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials and its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, have established it as a key component in the development of novel compounds with significant biological and material properties. The demonstrated anticancer activity of its derivatives highlights its importance in drug discovery, while its potential in the field of organic electronics continues to be an active area of research. This technical guide provides a solid foundation for researchers and scientists looking to explore the full potential of this remarkable heterocyclic building block.

References

Reactivity of the C-Br Bond in 2-Bromo-6-fluorobenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond at the 2-position of 2-Bromo-6-fluorobenzothiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective chemical modifications. This document details the expected reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation reactions. Experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to facilitate the practical application of this compound in research and development.

Core Principles of Reactivity

The reactivity of this compound is primarily dictated by the electronic properties of the benzothiazole ring system and the inherent characteristics of the carbon-halogen bonds. The C-Br bond at the 2-position is the most labile site for many transformations, a feature that can be attributed to several factors:

  • Bond Strength: The carbon-halogen bond strength follows the trend C-F > C-Cl > C-Br > C-I. The relatively weaker C-Br bond makes it more susceptible to cleavage, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1][2]

  • Electronic Activation: The benzothiazole ring, being an electron-deficient heteroaromatic system, influences the reactivity of the attached halogens. The nitrogen atom at position 3 activates the C2 position towards certain reactions.

  • Fluorine Substitution: The fluorine atom at the 6-position is a strong electron-withdrawing group, which can further modulate the electron density of the aromatic ring and influence the reactivity of the C-Br bond. However, the C-F bond itself is generally unreactive under standard cross-coupling conditions due to its high bond dissociation energy.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 2-position of this compound, enabling the formation of C-C, C-N, and C-S bonds. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F, positioning the C-Br bond as a highly effective handle for these transformations.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The C-Br bond in this compound is expected to readily participate in this reaction to yield 2-aryl-6-fluorobenzothiazoles.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Ar-Pd(II)-Br Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 2-Aryl-6-fluorobenzothiazole 2-Aryl-6-fluorobenzothiazole Reductive Elimination->2-Aryl-6-fluorobenzothiazole Base Base Base->Transmetalation

Catalytic Cycle of Suzuki-Miyaura Coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromobenzothiazole Analogs

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)-K₂CO₃Dioxane/H₂O1001285-95[5]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Toluene/EtOH/H₂O901680-90[5]
33-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110875-85[5]
4Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9531Moderate[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and, if necessary, a ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluorobenzothiazole.[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to 2-alkynyl-6-fluorobenzothiazoles. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[7]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)L2X Ar-Pd(II)-X Oxidative_Addition->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2CCR Ar-Pd(II)-C≡CR Transmetalation->ArPd(II)L2CCR Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 2-Alkynyl-6-fluorobenzothiazole 2-Alkynyl-6-fluorobenzothiazole Reductive_Elimination->2-Alkynyl-6-fluorobenzothiazole ArPd(II)L2X->Transmetalation ArPd(II)L2CCR->Reductive_Elimination This compound This compound This compound->Oxidative_Addition Cu(I)X Cu(I)X Cu_Acetylide Cu-C≡CR Cu(I)X->Cu_Acetylide Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetalation

Catalytic Cycles of Sonogashira Coupling.

Table 2: Representative Conditions for Sonogashira Coupling of 2-Bromobenzothiazole Analogs

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60680-90[5]
2EthynyltrimethylsilanePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃DMF80875-85[5]
31-HexynePd₂(dba)₃ (1.5) / P(t-Bu)₃ (6)CuI (5)DIPAToluene701270-80[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the mixture to the specified temperature (e.g., 60 °C) and stir for the indicated time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 2-alkynyl-6-fluorobenzothiazole.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[8] This reaction is instrumental in synthesizing 2-amino-6-fluorobenzothiazole derivatives, which are important pharmacophores. The choice of a suitable phosphine ligand is often critical for achieving high yields.[9]

Buchwald_Hartwig_Amination This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Amine (R2NH) Amine (R2NH) Amine_Coordination Amine Coordination Amine (R2NH)->Amine_Coordination Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Oxidative_Addition->Amine_Coordination Ar-Pd(II)-Br Deprotonation Deprotonation Amine_Coordination->Deprotonation Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Ar-Pd(II)-NR2 Reductive_Elimination->Pd(0)L2 Catalyst Regeneration 2-Amino-6-fluorobenzothiazole 2-Amino-6-fluorobenzothiazole Reductive_Elimination->2-Amino-6-fluorobenzothiazole Base Base Base->Deprotonation

Catalytic Cycle of Buchwald-Hartwig Amination.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Aromatic Analogs

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1001880-95[5]
2MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBuDioxane1001285-95[5]
3BenzylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDSTHF6512-2470-85Based on[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).

  • Add a strong base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add an anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired 2-amino-6-fluorobenzothiazole.[5]

Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are highly effective, the C-Br bond at the 2-position of the benzothiazole ring is also susceptible to nucleophilic aromatic substitution (SNA r), particularly with strong nucleophiles. The electron-withdrawing nature of the thiazole ring system facilitates nucleophilic attack at the C2 position. In the case of this compound, the C-Br bond is generally more prone to substitution than the C-F bond under non-catalyzed conditions.

Common nucleophiles for this transformation include alkoxides, thiolates, and amines. The reaction typically requires elevated temperatures and a polar aprotic solvent.

Metallation Reactions

The C-Br bond in this compound can be utilized to generate organometallic intermediates, which can then be reacted with various electrophiles.

Lithium-Halogen Exchange

Treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can induce a lithium-halogen exchange at the C-Br position. This generates a potent 2-lithio-6-fluorobenzothiazole intermediate that can be quenched with electrophiles like aldehydes, ketones, or carbon dioxide. This method offers a complementary approach to palladium-catalyzed C-C bond formation.

Grignard Reagent Formation

Direct reaction with magnesium metal can form the corresponding Grignard reagent, 2-(bromomagnesium)-6-fluorobenzothiazole. This organometallic species is a strong nucleophile and can be used in reactions with a wide range of electrophiles. Activation of the magnesium surface may be necessary to initiate the reaction.[11][12]

Directed Ortho-Metalation (DoM)

While the primary focus is on the reactivity of the C-Br bond, it is worth noting the potential for directed ortho-metalation. The nitrogen atom of the thiazole ring can act as a directing group, potentially facilitating the deprotonation of the C7 proton with a strong base.[13][14] However, in this compound, the reactivity of the C-Br bond in lithium-halogen exchange is expected to be the dominant pathway with organolithium reagents.

Experimental Workflow Overview

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Coupling Partner - Base start->reactants catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) - Co-catalyst (if needed) reactants->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert reaction Heat and Stir inert->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor monitor->reaction workup Aqueous Workup monitor->workup Reaction Complete purification Column Chromatography workup->purification product Final Product purification->product

General Experimental Workflow for Cross-Coupling.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The C-Br bond at the 2-position serves as a highly reactive and selective handle for a variety of transformations. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient routes to a diverse array of functionalized benzothiazole derivatives. Furthermore, the potential for nucleophilic aromatic substitution and the generation of organometallic intermediates through metallation reactions expand the synthetic utility of this compound. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the development of novel molecular entities.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole nucleus, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, making them a fertile ground for the discovery of novel therapeutic agents. Among the various substituted benzothiazoles, 2-Bromo-6-fluorobenzothiazole has emerged as a particularly valuable and versatile starting material for the synthesis of new drug candidates. The presence of a reactive bromo group at the 2-position and a fluorine atom at the 6-position provides multiple avenues for chemical modification, allowing for a systematic exploration of the chemical space in the pursuit of potent and selective bioactive molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, neuroprotective, and antimicrobial agents.

Anticancer Applications: Targeting Key Signaling Pathways

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of this compound have shown considerable promise in this area. The versatility of the 2-bromo substituent allows for the introduction of various functionalities through cross-coupling reactions, leading to the synthesis of compounds with potent cytotoxic activity against a range of cancer cell lines.

Inhibition of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several studies have indicated that benzothiazole derivatives can effectively inhibit this pathway, and the this compound scaffold provides a promising starting point for the design of such inhibitors. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway[1]. This leads to the upregulation of caspase-3 and cytochrome-c, key mediators of apoptosis[1].

PI3K_Akt_Signaling_Pathway

Inhibition of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Benzothiazole-based compounds have been identified as potent VEGFR-2 inhibitors. The this compound scaffold can be utilized to synthesize a variety of derivatives that can effectively target the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and downstream signaling.

VEGFR2_Signaling_Pathway

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 6-fluorobenzothiazole derivatives against a panel of human cancer cell lines.

Compound SeriesCancer Cell LineIC50 (µM)Reference
Hydrazine-based benzothiazolesHeLa (Cervical)2.41[2]
COS-7 (Kidney)4.31[2]
Pyrimidine-based benzothiazolesColo205 (Colon)5.04[3]
U937 (Leukemia)13.9[3]
MCF-7 (Breast)30.67[3]
A549 (Lung)30.45[3]
2-Aminobenzothiazole-ThiazolidinedioneHCT-116 (Colon)7.44[4]
HepG2 (Liver)9.99[4]
MCF-7 (Breast)8.27[4]

Neuroprotective Applications

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing unmet medical need. The benzothiazole scaffold has been explored for the development of neuroprotective agents. Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS) and has shown neuroprotective effects[5]. The 6-fluoro substitution on the benzothiazole ring can enhance metabolic stability and brain penetration, making this compound an attractive starting point for the synthesis of novel neuroprotective agents. Furthermore, 2-aryl-6-[18F]fluorobenzothiazoles have been investigated as potential PET imaging probes for β-amyloid plaques, the hallmark of Alzheimer's disease[3][6].

Neuroprotection_Workflow

Antimicrobial Applications

The emergence of multidrug-resistant pathogens poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Benzothiazole derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The this compound scaffold can be readily functionalized to generate libraries of compounds for screening against various microbial pathogens.

Antibacterial and Antifungal Activity

Studies have shown that various substituted benzothiazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. The introduction of different substituents at the 2-position of the 6-fluorobenzothiazole ring can modulate the antimicrobial spectrum and potency.

The following table summarizes the minimum inhibitory concentration (MIC) values for representative benzothiazole derivatives against various microbial strains.

Compound SeriesMicroorganismMIC (µg/mL)Reference
Thiazolidinone derivatives of 6-trifluoromethoxy-benzothiazoleS. aureus0.10 - 0.25[7]
E. coli0.10 - 0.25[7]
2,6-disubstituted benzothiazolesMoraxella catarrhalis4[7]
6-amino-2-n-pentylthiobenzothiazoleCandida spp.IC50 ≤ 40 (for 17 strains)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Aryl-6-fluorobenzothiazoles via Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Add dioxane (4 mL) and water (1 mL) to the flask.

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluorobenzothiazole.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vitro Kinase Assay for VEGFR-2 Inhibition

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of a test compound on recombinant human VEGFR-2 kinase.

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly(Glu,Tyr) 4:1 substrate

  • Test compound

  • Kinase-Glo® Max Assay Kit (Promega)

  • White 96-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a white 96-well plate.

  • Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Add 12.5 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of diluted VEGFR-2 enzyme to each well (except for the "no enzyme" blank).

  • Incubate the plate at 30°C for 45-60 minutes.

  • After incubation, add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

PI3K HTRF Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring the activity of PI3K and the inhibitory potential of test compounds.

Materials:

  • PI3K enzyme

  • PIP2 substrate

  • ATP

  • Biotin-PIP3

  • GST-tagged GRP1-PH domain

  • Europium-labeled anti-GST antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • HTRF buffer

  • Test compound

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Add 2 µL of the test compound or vehicle control to the wells of a 384-well plate.

  • Add 2 µL of PI3K enzyme to the wells.

  • Initiate the reaction by adding 2 µL of a mixture of PIP2 substrate and ATP.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Stop the reaction by adding 2 µL of a stop solution containing EDTA.

  • Add 2 µL of the detection mixture containing Biotin-PIP3, GST-tagged GRP1-PH domain, Europium-labeled anti-GST antibody, and SA-APC.

  • Incubate at room temperature for 1-4 hours, protected from light.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (Europium) and 665 nm (APC).

  • Calculate the HTRF ratio and determine the percent inhibition and IC₅₀ values for the test compound.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of compounds with a wide range of biological activities. The derivatives of this compound have demonstrated significant potential as anticancer agents, particularly through the inhibition of key signaling pathways such as PI3K/Akt and VEGFR-2. Furthermore, this scaffold holds promise for the development of novel neuroprotective and antimicrobial agents. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate new this compound derivatives, thereby accelerating the discovery of new therapeutic agents to address unmet medical needs.

References

2-Bromo-6-fluorobenzothiazole: A Core Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Bromo-6-fluorobenzothiazole is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique structure, featuring a benzothiazole core substituted with a reactive bromine atom at the 2-position and a fluorine atom at the 6-position, provides a powerful scaffold for the synthesis of complex and biologically active molecules. The benzothiazole moiety is a recognized "privileged structure" found in numerous pharmaceuticals, while the halogen substituents offer distinct advantages: the bromine atom serves as a key handle for a variety of cross-coupling reactions, and the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.[1][2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols and data presented for practical use by researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 152937-04-7[1][4]
Molecular Formula C₇H₃BrFNS[1][4]
Molecular Weight 232.07 g/mol [1][4]
Appearance SolidN/A
Purity ≥95%[4]
Topological Polar Surface Area (TPSA) 12.89 Ų[4]
logP 3.1979[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 0[4]
Storage Conditions 2-8°C, dry, sealed[5]

Note: Specific melting point and boiling point data are not consistently reported in the surveyed literature. Spectroscopic data (NMR, IR, Mass Spec) would need to be determined empirically for each synthesized batch.

Synthesis of this compound

The synthesis of this compound typically proceeds from a substituted aniline precursor. A common and efficient route involves the cyclization of 4-fluoroaniline to form 2-amino-6-fluorobenzothiazole, followed by a Sandmeyer-type reaction to replace the amino group with bromine.

G cluster_0 Step 1: Formation of 2-Amino-6-fluorobenzothiazole cluster_1 Step 2: Sandmeyer Reaction A 4-Fluoroaniline D 2-Amino-6-fluorobenzothiazole A->D B Potassium Thiocyanate B->D C Bromine in Acetic Acid C->D E 2-Amino-6-fluorobenzothiazole H This compound E->H F NaNO₂, HBr F->H G CuBr G->H

Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative two-step procedure adapted from the synthesis of analogous benzothiazoles.[6][7][8]

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluoroaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (150 mL).

  • Cooling : Cool the mixture to 0-5°C in an ice-salt bath.

  • Bromination : While maintaining the temperature below 10°C, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel with vigorous stirring over approximately 2 hours.

  • Reaction : After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours.

  • Work-up : Pour the reaction mixture into a large beaker of ice water (1 L). A precipitate will form.

  • Neutralization : Carefully neutralize the mixture with a concentrated ammonium hydroxide solution to a pH of approximately 6.0.

  • Isolation : Collect the yellow precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 2-amino-6-fluorobenzothiazole.[8]

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • Diazotization : Suspend 2-amino-6-fluorobenzothiazole (0.1 mol) in a mixture of 48% hydrobromic acid (150 mL) and water (100 mL) in a flask cooled to 0-5°C.

  • Nitrite Addition : Add a solution of sodium nitrite (0.11 mol) in water (30 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) bromide (0.12 mol) in 48% hydrobromic acid (100 mL). Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Reaction : Allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour, or until nitrogen evolution ceases.

  • Work-up : Cool the reaction mixture to room temperature and pour it into water (500 mL).

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Core Reactivity and Key Transformations

The synthetic utility of this compound stems from the high reactivity of the C2-bromine atom, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, making it a cornerstone for library synthesis and lead optimization in drug discovery.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various aryl, heteroaryl, or alkyl boronic acids or their esters.[9][10] This reaction is fundamental for synthesizing biaryl structures commonly found in pharmaceuticals.

G compound1 This compound plus1 + compound2 R-B(OH)₂ (Boronic Acid) arrow Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) product 2-Substituted-6-fluorobenzothiazole arrow->product

General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki coupling of this compound with an arylboronic acid.[11][12]

  • Reaction Setup : To a dry round-bottom flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition : Add a degassed solvent system, typically a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing : Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heating : Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired 2-aryl-6-fluorobenzothiazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, enabling the synthesis of 2-amino-substituted benzothiazoles from this compound and a primary or secondary amine.[13][14][15] This transformation is invaluable for accessing structures found in many kinase inhibitors and other targeted therapies.

G compound1 This compound plus1 + compound2 R¹R²NH (Amine) arrow Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) product 2-Amino-6-fluorobenzothiazole Derivative arrow->product G A This compound B Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) A->B C Library of Benzothiazole Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization E->F G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->PI3K Inhibition

References

The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged from its early industrial applications to become a "privileged scaffold" in medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have led to the development of a vast array of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of benzothiazole, its core synthesis methodologies, and the pharmacological significance of its derivatives, with a focus on quantitative data, experimental protocols, and the elucidation of its mechanisms of action through signaling pathways.

Discovery and Historical Milestones

The journey of benzothiazole chemistry began in the late 19th century and has evolved significantly over the past century and a half.

  • 1879: The Genesis. The first synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles, was reported by the German chemist August Wilhelm von Hofmann.[1] His pioneering work laid the fundamental groundwork for the entire field of benzothiazole chemistry.

  • 1921: Industrial Application. A major breakthrough in the practical application of benzothiazole derivatives occurred with the discovery of 2-sulfanylbenzothiazoles as highly effective vulcanization accelerators for rubber.[2] This discovery revolutionized the rubber industry and remains a significant application of benzothiazole chemistry today.

  • Mid-20th Century: A Pharmacological Awakening. The latter half of the 20th century marked a pivotal shift in the perception and application of benzothiazoles. Researchers began to uncover their vast pharmacological potential, leading to extensive investigations into their biological activities.[3]

  • 1967: Found in Nature. The parent benzothiazole molecule was first isolated from a natural source, the volatiles of American cranberries, further highlighting the compound's presence in the biological world.[2]

This timeline underscores the evolution of benzothiazole from a laboratory curiosity to an industrial workhorse and finally to a cornerstone of modern drug discovery.

Core Synthesis Strategies

The construction of the benzothiazole ring system is central to the development of its derivatives. The most prevalent and versatile method involves the condensation of 2-aminothiophenol with various electrophilic partners.

A general workflow for the synthesis and initial evaluation of benzothiazole derivatives is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation 2-Aminothiophenol 2-Aminothiophenol Condensation/Cyclization Condensation/Cyclization 2-Aminothiophenol->Condensation/Cyclization Electrophile Aldehyde, Carboxylic Acid, etc. Electrophile->Condensation/Cyclization Crude Product Crude Product Condensation/Cyclization->Crude Product Purification Recrystallization or Column Chromatography Crude Product->Purification Pure Derivative Pure Derivative Purification->Pure Derivative Characterization NMR, Mass Spec, FTIR, etc. Pure Derivative->Characterization In vitro assays Anticancer, Antimicrobial, etc. Pure Derivative->In vitro assays Data Analysis Data Analysis In vitro assays->Data Analysis

General workflow for benzothiazole derivative synthesis and evaluation.
Experimental Protocols

Protocol 2.1.1: Synthesis of 2-Phenylbenzothiazole (Jacobson Method Adaptation)

This protocol is a representative example of the Jacobson synthesis, a classical method for preparing 2-substituted benzothiazoles.

  • Materials: 2-Aminothiophenol, Benzaldehyde, Ethanol, Hydrochloric Acid.

  • Procedure:

    • Dissolve 2-aminothiophenol (1 equivalent) in ethanol in a round-bottom flask.

    • Add benzaldehyde (1 equivalent) to the solution and stir.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylbenzothiazole.

    • Characterize the final product using NMR, Mass Spectrometry, and FTIR.

Protocol 2.1.2: Synthesis of 2-Mercaptobenzothiazole (Industrial Process Example)

This protocol outlines a common industrial method for the synthesis of 2-mercaptobenzothiazole (MBT), a key vulcanization accelerator.

  • Materials: Aniline, Carbon disulfide, Sulfur.

  • Procedure:

    • Charge a high-pressure autoclave with aniline, carbon disulfide, and sulfur.

    • Heat the sealed autoclave to a temperature range of 220-280°C.

    • Maintain the reaction at this temperature under autogenous pressure for several hours.

    • After the reaction is complete, cool the autoclave and carefully release the pressure.

    • The crude 2-mercaptobenzothiazole is then purified, often by treatment with a solvent to remove unreacted starting materials and byproducts.

Biological Activities and Quantitative Data

Benzothiazole derivatives have demonstrated a remarkable range of pharmacological activities. The following tables summarize quantitative data (IC50 and MIC values) for selected derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
PB11 U87 (Glioblastoma)<0.05[4][5]
HeLa (Cervical)<0.05[4][5]
Compound B7 A431 (Epidermoid)1-4[6]
A549 (Lung)1-4[6]
H1299 (Lung)1-4[6]
Nitro-substituted HepG2 (Liver)56.98 (24h)
Fluorine-substituted HepG2 (Liver)59.17 (24h)

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives (MIC values in µg/mL)

Compound IDS. aureusE. coliC. albicansA. nigerReference
Compound 3 50252550
Compound 4 502550100
Compound 10 100200100100
Compound 12 100100100100

Signaling Pathways and Mechanisms of Action

The biological effects of benzothiazole derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Certain benzothiazole derivatives, such as PB11, have been shown to induce apoptosis in cancer cells by suppressing this pathway.[4][5]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Downstream Effectors Proliferation, Survival Akt->Downstream Effectors Benzothiazole Derivative (PB11) Benzothiazole Derivative (PB11) Benzothiazole Derivative (PB11)->PI3K Benzothiazole Derivative (PB11)->Akt

Inhibition of the PI3K/Akt signaling pathway by a benzothiazole derivative.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway involved in cell proliferation, differentiation, and stress response. Benzothiazole derivatives have been developed as inhibitors of key kinases within this pathway, such as p38α MAPK, demonstrating their potential as anticancer agents.[7][8][9][10]

G Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38α) MAPK (p38α) MAPKK->MAPK (p38α) Cellular Response Inflammation, Apoptosis, Proliferation MAPK (p38α)->Cellular Response Benzothiazole Inhibitor Benzothiazole Inhibitor Benzothiazole Inhibitor->MAPK (p38α)

Inhibition of the MAPK signaling pathway by a benzothiazole derivative.
Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. The development of benzothiazole-based STAT3 inhibitors represents a promising therapeutic strategy for various cancers.

G Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylation p-STAT3 (active) p-STAT3 (active) STAT3 (inactive)->p-STAT3 (active) STAT3 Dimer STAT3 Dimer p-STAT3 (active)->STAT3 Dimer Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus Translocation Gene Transcription Proliferation, Angiogenesis, Metastasis Nucleus->Gene Transcription Benzothiazole Inhibitor Benzothiazole Inhibitor Benzothiazole Inhibitor->STAT3 (inactive) Inhibits Phosphorylation

Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.

Conclusion and Future Perspectives

From its discovery in the late 19th century to its current status as a versatile pharmacophore, the journey of benzothiazole is a testament to the power of chemical exploration and innovation. The continuous development of novel synthetic methodologies, coupled with an ever-expanding understanding of the biological activities of its derivatives, ensures that the story of benzothiazole is far from over. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance the efficacy and safety of benzothiazole-based therapies. The rich history and promising future of this remarkable heterocyclic scaffold solidify its enduring legacy in science and medicine.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and other complex organic molecules. This document provides detailed application notes and generalized protocols for the Suzuki coupling of 2-Bromo-6-fluorobenzothiazole with various boronic acids. While specific literature examples for the Suzuki coupling of this compound are not abundant, the protocols described herein are based on well-established methodologies for structurally similar 2-bromobenzothiazole derivatives and serve as a robust starting point for reaction optimization.[1]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or its ester. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid derivative, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-bromo-substituted benzothiazole derivatives with various arylboronic acids. These conditions can be adapted and optimized for the coupling of this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1p-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)9531Moderate[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF/H₂O953164[2]
3Phenylboronic acidPd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95*[3]
43,5-Bis(trifluoromethyl)phenylboronic acid esterPd(0) catalyst--1,4-Dioxane--High[2]
5Phenylboronic acidPdCl₂ (0.5)2-phenylimidazole (1)K₂CO₃DMF12017-4880-95[1]

*Yields are approximate and based on similar reactions reported in the literature.[3]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of reaction parameters is recommended for each specific substrate combination.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from a general procedure for the coupling of 2-amino-6-bromobenzothiazole.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene or DMF (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene and Water, 5 mL) via syringe.

  • Heat the reaction mixture to 95 °C and stir for 24-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluorobenzothiazole.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol), SPhos (0.06 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add a degassed 4:1 mixture of 1,4-Dioxane and water (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the Suzuki coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat and Stir (Conventional or Microwave) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for Suzuki coupling.

Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pdx R¹-Pd(II)L₂-X pd0->pdx pdr R¹-Pd(II)L₂-R² pdx->pdr pdr->pd0 reductive Reductive Elimination r1r2 R¹-R² (Product) oxidative Oxidative Addition transmetalation Transmetalation r1x R¹-X (this compound) r2b R²-B(OR)₂ (Boronic Acid/Ester) base Base

Caption: Catalytic cycle of the Suzuki coupling reaction.

References

Application Notes and Protocols: Synthesis of PARP Inhibitors Utilizing 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and relevant data for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors using 2-Bromo-6-fluorobenzothiazole as a key starting material. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential as anticancer agents. The protocols outlined below focus on leveraging palladium-catalyzed cross-coupling reactions to introduce functionalities at the 2-position of the benzothiazole core, a common feature in many potent PARP inhibitors.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[1] In cancer therapy, PARP inhibitors have emerged as a promising class of targeted agents, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. By inhibiting PARP-mediated DNA repair, these drugs induce synthetic lethality in cancer cells, leading to their selective destruction.

The Role of this compound

This compound serves as a versatile building block for the synthesis of benzothiazole-based PARP inhibitors. The bromine atom at the 2-position provides a reactive handle for introducing various substituents through well-established cross-coupling methodologies like Suzuki and Buchwald-Hartwig reactions. The fluorine atom at the 6-position can enhance the pharmacokinetic properties and binding affinity of the final compound.

Signaling Pathway of PARP in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment signals for Repair DNA Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., Benzothiazole Derivative) Inhibitor->PARP1 inhibits

PARP-1 Signaling in Base Excision Repair

Experimental Protocols

The following protocols describe a two-step synthesis of a potential PARP inhibitor, 2-(4-aminopiperidin-1-yl)-6-fluorobenzothiazole, starting from this compound. This is a representative example, and the conditions may require optimization for specific substrates.

Protocol 1: Synthesis of 2-(Piperazin-1-yl)-6-fluorobenzothiazole via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed C-N cross-coupling of this compound with piperazine.

Materials:

  • This compound (1.0 eq)

  • Piperazine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford 2-(piperazin-1-yl)-6-fluorobenzothiazole.

Protocol 2: Synthesis of 2-(4-Aminopiperidin-1-yl)-6-fluorobenzothiazole

This protocol describes the subsequent functionalization of the piperazine ring. This is a representative example of how the intermediate from Protocol 1 can be further elaborated. For this specific example, we will assume a starting material of tert-butyl (1-(6-fluorobenzothiazol-2-yl)piperidin-4-yl)carbamate, which would be synthesized using Protocol 1 with N-Boc-4-aminopiperidine, followed by deprotection.

Materials:

  • tert-Butyl (1-(6-fluorobenzothiazol-2-yl)piperidin-4-yl)carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve tert-butyl (1-(6-fluorobenzothiazol-2-yl)piperidin-4-yl)carbamate in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-aminopiperidin-1-yl)-6-fluorobenzothiazole.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis of a 2-amino-substituted-6-fluorobenzothiazole PARP inhibitor.

Synthesis_Workflow Start This compound Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling Amine Amine (e.g., Piperazine derivative) Amine->Coupling Intermediate 2-Amino-substituted 6-fluorobenzothiazole Coupling->Intermediate Modification Optional Further Functionalization Intermediate->Modification Purification Purification (Chromatography) Intermediate->Purification Final_Product Final PARP Inhibitor Modification->Final_Product Final_Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

General Synthetic Workflow

Data Presentation

The following table summarizes the in vitro activity of representative benzothiazole-based PARP inhibitors. The data is compiled from various literature sources and is intended for comparative purposes.

Compound IDStructurePARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Reference
BTZ-1 2-(4-Methylpiperazin-1-yl)-6-fluorobenzothiazole50150Hypothetical
BTZ-2 N-(1-(6-Fluorobenzothiazol-2-yl)piperidin-4-yl)acetamide2580Hypothetical
BTZ-3 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-6-fluorobenzothiazole1035Hypothetical
Olaparib (Reference Compound)51[2]
Rucaparib (Reference Compound)1.40.23[2]
Niraparib (Reference Compound)3.82.1[2]

Note: The data for BTZ-1, BTZ-2, and BTZ-3 are hypothetical examples based on known structure-activity relationships of benzothiazole-based PARP inhibitors and are included for illustrative purposes.

Conclusion

The use of this compound as a starting material provides a versatile and efficient route for the synthesis of novel PARP inhibitors. The palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are robust methods for introducing diverse functionalities at the 2-position of the benzothiazole core. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and development of next-generation PARP inhibitors for cancer therapy. Further optimization of the reaction conditions and exploration of a wider range of coupling partners are encouraged to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing various palladium-catalyzed cross-coupling reactions with 2-Bromo-6-fluorobenzothiazole. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic or electronic applications. The following sections detail experimental setups, protocols, and representative data for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and yields for the Suzuki coupling of structurally similar 2-amino-6-bromobenzothiazole, which can serve as a strong starting point for optimization.[1][2]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)953175-85
24-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)953180-90
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O (4:1)953182-92
43-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O (3:1)1001270-80
52-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110875-85
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 95-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluorobenzothiazole.

Suzuki_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Ar or N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product 2-Aryl-6-fluorobenzothiazole purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene. This reaction allows for the introduction of vinyl groups at the 2-position of the benzothiazole core.

Data Presentation: Representative Heck Reaction Conditions

The following table provides generalized conditions for the Heck reaction of aryl bromides with acrylates, which can be adapted for this compound.[3][4][5]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (1.4)-K₂CO₃DMF1002085-95
2StyrenePd(PPh₃)₄ (3)-Et₃NAcetonitrile801270-85
3Methyl methacrylatePdCl₂(PPh₃)₂ (2)-NaOAcDMA1202465-75
4AcrylonitrilePd₂(dba)₃ (1)P(o-tol)₃ (2)Et₃NToluene1101675-90
5Ethyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃DMF1002090-98
Experimental Protocol: General Procedure for Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (if necessary, e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the 2-vinyl-6-fluorobenzothiazole derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to 2-alkynyl-6-fluorobenzothiazoles.

Data Presentation: Representative Sonogashira Coupling Conditions

The following table summarizes typical conditions for the Sonogashira coupling of aryl bromides with terminal alkynes.[6][7][8]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF501280-90
21-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF60875-85
3TrimethylsilylacetylenePd(OAc)₂ (2)PPh₃ (4) / CuI (5)i-Pr₂NEtToluene801670-80
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)Cs₂CO₃Dioxane701065-75
5Phenylacetylene[PdCl₂(NHC)(PPh₃)] (2)CuI (4)Et₃NTHF501285-95
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, cool the mixture, filter through a pad of celite, and concentrate.

  • Purify the residue by column chromatography to yield the 2-alkynyl-6-fluorobenzothiazole.

Cross_Coupling_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System substrate This compound product Functionalized 6-Fluorobenzothiazole substrate->product coupling_partner Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) coupling_partner->product catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) catalyst->product ligand Ligand (e.g., PPh₃, XPhos) ligand->product base Base (e.g., K₃PO₄, Et₃N) base->product solvent Solvent (e.g., Toluene, DMF) solvent->product

Caption: Key components of a cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 2-amino-6-fluorobenzothiazole derivatives.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

The table below outlines typical conditions for the Buchwald-Hartwig amination of aryl bromides, which can be applied to this compound.[9][10][11][12][13][14][15]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001685-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102070-80
3PiperidinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄THF801280-90
4n-HexylaminetBuBrettPhos Pd G3 (2)-LHMDSToluene651875-85
5IndolePd₂(dba)₃ (2)Xantphos (4)K₃PO₄Dioxane1002460-70
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the palladium catalyst/precatalyst, and the base to a dry Schlenk tube.

  • Add the amine and the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction's progress by LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to afford the 2-amino-6-fluorobenzothiazole derivative.

References

Application Notes and Protocols: 2-Bromo-6-fluorobenzothiazole in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer properties. The incorporation of a fluorine atom at the 6-position and a bromine atom at the 2-position of the benzothiazole ring system creates a versatile building block, 2-bromo-6-fluorobenzothiazole, for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the fluorine atom can enhance the molecule's metabolic stability and binding affinity to target proteins, while the bromine at the 2-position serves as a key reactive site for introducing various pharmacophores through nucleophilic substitution reactions. This document provides an overview of the application of this compound in the design and synthesis of potential anticancer agents, with a focus on their role as kinase inhibitors.

Rationale for this compound in Anticancer Drug Design

The strategic design of anticancer agents often involves the development of small molecules that can selectively inhibit the activity of protein kinases, which play a crucial role in the signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Benzothiazole derivatives have emerged as effective kinase inhibitors.

The this compound scaffold offers several advantages for the development of kinase inhibitors:

  • Versatile Synthetic Handle: The bromine atom at the 2-position is a good leaving group, facilitating the synthesis of a diverse library of 2-substituted-6-fluorobenzothiazole derivatives. This allows for the exploration of a wide chemical space to optimize potency and selectivity.

  • Fluorine Substitution: The 6-fluoro substituent can improve the compound's pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability. It can also participate in favorable interactions within the ATP-binding pocket of kinases.

  • Scaffold for Kinase Inhibition: The benzothiazole core can act as a scaffold that mimics the adenine region of ATP, enabling competitive inhibition of kinase activity.

Key Signaling Pathways Targeted

Derivatives of this compound are being investigated as inhibitors of several key signaling pathways implicated in cancer progression, most notably the PI3K/Akt/mTOR and VEGFR-2 pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[1] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors that target the key nodes of this pathway, namely PI3K, Akt, and mTOR, are in various stages of development.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Diagram 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[3] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a critical target for anticancer therapy.[3] Inhibiting VEGFR-2 can disrupt the tumor's blood supply, thereby impeding its growth and spread.[3]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Binds to ATP pocket

Diagram 2: Inhibition of the VEGFR-2 signaling pathway.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of various substituted benzothiazole derivatives against a panel of human cancer cell lines. While not all are direct derivatives of this compound, they represent the potential of this scaffold.

Compound IDR Group at position 2Cancer Cell LineIC50 / GI50 (µM)Reference
1 Dichlorophenyl-aminoNon-small cell lung cancer (HOP-92)0.0718[4]
2 Urea-benzothiazole(Average over 60 cell lines)0.38[4]
3 NaphthalimideHT-29 (Colon)3.72[4]
4 NaphthalimideA549 (Lung)4.074[4]
5 NaphthalimideMCF-7 (Breast)7.91[4]
6 Hydrazine-basedHeLa (Cervical)2.41[5]
7 Hydrazine-basedCOS-7 (Kidney)4.31[5]
8 Sulphonamide-basedMCF-7 (Breast)34.5[4]
9 Sulphonamide-basedHeLa (Cervical)44.15[4]
10 Sulphonamide-basedMG63 (Osteosarcoma)36.1[4]

Experimental Protocols

Synthesis of 2-(Substituted amino)-6-fluorobenzothiazole Derivatives

This protocol describes a general method for the synthesis of 2-amino-substituted-6-fluorobenzothiazole derivatives from this compound.

Synthesis_Workflow Start This compound + Amine (R-NH2) Reaction Reaction (e.g., Buchwald-Hartwig or SNAr) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final 2-(Substituted amino)- 6-fluorobenzothiazole Characterization->Final

Diagram 3: General synthetic workflow.

Materials:

  • This compound

  • Appropriate amine (e.g., aniline, piperidine derivative)

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos) for Buchwald-Hartwig coupling, or a suitable base for SNAr

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (TLC, column chromatography)

Procedure (Illustrative example using Buchwald-Hartwig amination):

  • To an oven-dried reaction flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd2(dba)3 (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (10 mL) and a base such as cesium carbonate (2.0 mmol).

  • Heat the reaction mixture to reflux (or a specified temperature) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(substituted amino)-6-fluorobenzothiazole derivative.

  • Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized benzothiazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette and plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase (e.g., PI3Kα or VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., PI3Kα or VEGFR-2)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized benzothiazole derivatives dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • The amount of ADP produced is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents, particularly kinase inhibitors. The strategic incorporation of this scaffold allows for the development of potent inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR and VEGFR-2 pathways, which are crucial for cancer cell proliferation and survival. The provided protocols offer a foundational framework for the synthesis and biological evaluation of new 2-substituted-6-fluorobenzothiazole derivatives, paving the way for the discovery of next-generation cancer therapeutics. Further optimization of these derivatives holds the promise of developing highly effective and selective anticancer drugs.

References

Application of 2-Bromo-6-fluorobenzothiazole in the Synthesis of PET Imaging Ligands for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several diagnostic and therapeutic agents. In the field of nuclear medicine, 2-arylbenzothiazole derivatives have emerged as crucial positron emission tomography (PET) imaging agents for the in vivo detection of β-amyloid (Aβ) plaques and tau neurofibrillary tangles, the primary pathological hallmarks of Alzheimer's disease. The strategic incorporation of a fluorine atom at the 6-position of the benzothiazole ring, often introduced via the versatile precursor 2-bromo-6-fluorobenzothiazole, has been shown to fine-tune the physicochemical properties of these imaging agents, leading to improved clinical candidates.

The fluorine atom at the 6-position influences the ligand's lipophilicity, a critical parameter for brain penetration and non-specific binding. Generally, a moderate lipophilicity (logP between 1 and 3.5) is desired for optimal brain uptake and rapid washout from healthy tissue. The electron-withdrawing nature of fluorine can also modulate the binding affinity of the ligand to its target protein aggregates. Furthermore, the introduction of the fluorine-18 ([¹⁸F]) radioisotope, with its favorable half-life of 109.8 minutes and low positron energy, allows for high-resolution PET imaging.

This document provides detailed protocols for the synthesis of [¹⁸F]-labeled 2-aryl-6-fluorobenzothiazole PET ligands, starting from this compound. It also includes a compilation of quantitative data for representative ligands and diagrams of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 2-aryl-6-fluorobenzothiazole-based PET ligands designed for imaging Aβ plaques.

Table 1: In Vitro Binding Affinity of 6-Fluorobenzothiazole Derivatives for β-Amyloid Aggregates

Compound ReferenceStructureTargetKᵢ (nM)
[¹⁸F]Flutemetamol2-(3-[¹⁸F]Fluoro-4-(methylamino)phenyl)-6-hydroxybenzothiazoleAβ plaquesNot explicitly stated as Kᵢ, but shows high affinity
Derivative from Lee et al. (2011)2-(4'-Methylaminophenyl)-6-fluorobenzothiazoleAβ aggregates5.5
FPEG Benzothiazole DerivativesFluoro-pegylated 2-pyridinylbenzothiazoleAβ(1-42) aggregates2.7 - 101.6

Table 2: Radiosynthesis and Biodistribution Data of [¹⁸F]-labeled 6-Fluorobenzothiazole Derivatives

RadiotracerPrecursor TypeRadiochemical Yield (RCY)Molar Activity (GBq/μmol)Brain Uptake (2 min, %ID/g)Brain Washout (60 min, %ID/g)
[¹⁸F]2-aryl-6-fluorobenzothiazolesDiaryliodonium tosylate19-40%85-118High initial uptakeRapid clearance
[¹⁸F]FBTATosylethyl21% (average)Not specifiedNot specifiedNot specified
[¹⁸F]FPEG BenzothiazolesTosylated FPEGNot specifiedNot specifiedHighRapid

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-6-fluorobenzothiazole Precursor via Suzuki Coupling

This protocol describes the synthesis of the non-radioactive 2-aryl-6-fluorobenzothiazole precursor from this compound and an appropriate arylboronic acid or ester.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon gas

  • Standard organic synthesis glassware

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the arylboronic acid or ester (1.2 equivalents), palladium catalyst (5 mol%), and base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-fluorobenzothiazole precursor.

Protocol 2: [¹⁸F]Radiolabeling of the Precursor

This protocol outlines the nucleophilic radiofluorination of a suitable precursor (e.g., a nitro or diaryliodonium salt precursor) to synthesize the final [¹⁸F]-labeled PET ligand.

Materials:

  • Precursor (e.g., nitro-substituted 2-aryl-6-fluorobenzothiazole or diaryliodonium tosylate salt) (1-5 mg)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Dissolve the precursor in anhydrous DMF or DMSO and add it to the dried [¹⁸F]K/K₂₂₂ complex.

  • Heat the reaction mixture at 100-150 °C for 10-20 minutes.

  • Purification: After cooling, quench the reaction with water and pass the mixture through a C18 SPE cartridge to trap the crude product.

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

  • Elute the desired [¹⁸F]-labeled product from the cartridge with acetonitrile.

  • Purify the product using semi-preparative HPLC.

  • Formulation: The collected HPLC fraction is typically diluted with a sterile saline solution and passed through a sterile filter for in vivo use.

Visualizations

Signaling Pathways in Alzheimer's Disease

Alzheimer_Pathways Figure 1. Simplified Signaling Pathways in Alzheimer's Disease cluster_amyloid Amyloid-β Pathway cluster_tau Tau Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage CTFb C-terminal fragment β APP->CTFb BACE1 cleavage Ab Amyloid-β (Aβ) Monomers CTFb->Ab γ-secretase cleavage Oligomers Aβ Oligomers Ab->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques Aggregation pTau Hyperphosphorylated Tau Oligomers->pTau Induces Neuronal_Dysfunction Synaptic Dysfunction & Neuronal Death Oligomers->Neuronal_Dysfunction BACE1 β-secretase (BACE1) gSecretase γ-secretase Tau Tau Protein Tau->pTau Hyperphosphorylation Microtubules Microtubule Stabilization Tau->Microtubules NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation NFTs->Neuronal_Dysfunction PET_Ligand_Synthesis_Workflow Figure 2. General Workflow for [¹⁸F]2-Aryl-6-fluorobenzothiazole Synthesis Start This compound Suzuki Suzuki Coupling (with Arylboronic acid/ester) Start->Suzuki Precursor 2-Aryl-6-fluorobenzothiazole Precursor (e.g., with nitro group) Suzuki->Precursor Radiofluorination [¹⁸F]Radiofluorination (Nucleophilic Substitution) Precursor->Radiofluorination Crude_Product Crude [¹⁸F]-labeled Product Radiofluorination->Crude_Product Purification Purification (SPE and HPLC) Crude_Product->Purification Final_Product Purified [¹⁸F]2-Aryl-6-fluorobenzothiazole PET Ligand Purification->Final_Product

Application Notes and Protocols for the Synthesis of 2-amino-6-fluorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-amino-6-fluorobenzothiazole and its subsequent derivatization. The methodologies outlined are foundational for the development of novel compounds with potential therapeutic applications, particularly in oncology.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity to target proteins. Derivatives of 2-amino-6-fluorobenzothiazole have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and EGFR pathways.[1][2][3] This document provides detailed protocols for the synthesis of the parent compound and the preparation of various derivatives.

Synthesis Protocols

Protocol 1: Synthesis of 2-amino-6-fluorobenzothiazole

This protocol describes the synthesis of 2-amino-6-fluorobenzothiazole from 4-fluoroaniline via a cyclization reaction.[4][5][6]

Materials:

  • 4-fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Concentrated ammonia solution

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • To a solution of 4-fluoroaniline (0.2 mol) in 30 mL of 95% acetic acid, add a solution of potassium thiocyanate (0.8 mol) in 50 mL of 95% acetic acid.[4]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of bromine (7.5 mL) in 30 mL of acetic acid dropwise with constant stirring, ensuring the temperature remains between 0 and 10°C.[4]

  • After the addition is complete, continue stirring the reaction mixture for 2 hours at a temperature below room temperature, and then for 10 hours at room temperature.[4]

  • Allow the mixture to stand overnight.

  • Add 10 mL of water and heat the mixture on a water bath, then filter while hot.

  • To the filtrate, add another 10 mL of glacial acetic acid, heat again, and filter.

  • Combine the hot filtrates, cool, and then neutralize with concentrated ammonia solution to a pH of 6.

  • The resulting precipitate of 2-amino-6-fluorobenzothiazole is filtered, dried, and recrystallized from ethanol.

Expected Yield: 89%[4]

Protocol 2: Synthesis of Schiff Base Derivatives of 2-amino-6-fluorobenzothiazole

This protocol outlines the synthesis of Schiff base derivatives by reacting 2-amino-6-fluorobenzothiazole with various substituted aldehydes.

Materials:

  • 2-amino-6-fluorobenzothiazole

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve 2-amino-6-fluorobenzothiazole (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in 30 mL of ethanol in a round-bottom flask.[4]

  • Add 3-4 drops of glacial acetic acid to the mixture.[4]

  • Reflux the reaction mixture for 4-5 hours.

  • After cooling, the solid product that separates is collected by filtration.

  • The crude product is purified by recrystallization from ethanol.

Protocol 3: Ullmann Condensation for N-Arylation of 2-amino-6-fluorobenzothiazole

This protocol describes the N-arylation of 2-amino-6-fluorobenzothiazole with 2-chlorobenzoic acids using a copper-catalyzed Ullmann condensation. This method can be enhanced by ultrasonic irradiation.[7]

Materials:

  • 2-amino-6-fluorobenzothiazole

  • Substituted 2-chlorobenzoic acid

  • Copper powder (catalyst)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Reaction vessel suitable for reflux or ultrasonic irradiation

  • Reflux condenser or ultrasonic bath

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a reaction vessel, combine 2-amino-6-fluorobenzothiazole (1 equivalent), the substituted 2-chlorobenzoic acid (1 equivalent), potassium carbonate (1 equivalent), and a catalytic amount of copper powder (3% by weight relative to the 2-chlorobenzoic acid).[7]

  • Add DMF as the solvent.

  • Conventional Heating: Reflux the mixture for 3 hours.[7]

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath (e.g., 20 kHz, 300 W) and irradiate for 15-25 minutes at 25°C.[7]

  • After the reaction is complete, cool the mixture and pour it into water.

  • The precipitate is collected by filtration and purified by recrystallization.

Data Presentation

The following tables summarize quantitative data for the synthesis of 2-amino-6-fluorobenzothiazole derivatives.

Table 1: Synthesis of 2-amino-6-fluorobenzothiazole Derivatives (Schiff Bases)

DerivativeAldehyde UsedSolventReaction Time (h)Yield (%)Melting Point (°C)
2-(benzylideneamino)-6-fluorobenzothiazoleBenzaldehydeEthanol576254-258[4]
2-((4-chlorobenzylidene)amino)-6-fluorobenzothiazole4-ChlorobenzaldehydeEthanol576273-286[4]
2-((4-nitrobenzylidene)amino)-6-fluorobenzothiazole4-NitrobenzaldehydeEthanol571275-278[4]
2-((4-methoxybenzylidene)amino)-6-fluorobenzothiazole4-MethoxybenzaldehydeEthanol576290-293[4]

Table 2: Ullmann Condensation of 2-aminobenzothiazole with 2-chlorobenzoic acids [7]

2-Chlorobenzoic Acid DerivativeProductHeating MethodReaction TimeYield (%)
2-Chlorobenzoic acid12H-[4]benzothiazolo[2,3-b]quinazolin-12-oneReflux3 h78
2-Chlorobenzoic acid12H-[4]benzothiazolo[2,3-b]quinazolin-12-oneUltrasound15 min92
2,4-Dichlorobenzoic acid10-Chloro-12H-[4]benzothiazolo[2,3-b]quinazolin-12-oneReflux3 h75
2,4-Dichlorobenzoic acid10-Chloro-12H-[4]benzothiazolo[2,3-b]quinazolin-12-oneUltrasound15 min90
2-Chloro-5-nitrobenzoic acid9-Nitro-12H-[4]benzothiazolo[2,3-b]quinazolin-12-oneReflux3 h82
2-Chloro-5-nitrobenzoic acid9-Nitro-12H-[4]benzothiazolo[2,3-b]quinazolin-12-oneUltrasound15 min95

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-amino-6-fluorobenzothiazole and its subsequent derivatization into Schiff bases and N-aryl derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of 2-amino-6-fluorobenzothiazole cluster_derivatization Derivatization Reactions 4-Fluoroaniline 4-Fluoroaniline KSCN_Br2 KSCN, Br2 Glacial Acetic Acid 4-Fluoroaniline->KSCN_Br2 2-amino-6-fluorobenzothiazole 2-amino-6-fluorobenzothiazole KSCN_Br2->2-amino-6-fluorobenzothiazole Schiff_Base_Formation Schiff Base Formation 2-amino-6-fluorobenzothiazole->Schiff_Base_Formation Ullmann_Condensation Ullmann Condensation 2-amino-6-fluorobenzothiazole->Ullmann_Condensation Schiff_Base_Derivative Schiff Base Derivative Schiff_Base_Formation->Schiff_Base_Derivative N-Aryl_Derivative N-Aryl Derivative Ullmann_Condensation->N-Aryl_Derivative Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Schiff_Base_Formation 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Cu catalyst 2-Chlorobenzoic_Acid->Ullmann_Condensation

Caption: General workflow for the synthesis of 2-amino-6-fluorobenzothiazole and its derivatives.

PI3K/AKT/mTOR Signaling Pathway

This diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell proliferation and survival, and a target for many anticancer agents, including 2-aminobenzothiazole derivatives.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Benzothiazole_Derivative 2-amino-6-fluorobenzothiazole Derivative Benzothiazole_Derivative->PI3K inhibits Benzothiazole_Derivative->AKT inhibits Benzothiazole_Derivative->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

References

In Vitro Assays for 2-Bromo-6-fluorobenzothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 2-Bromo-6-fluorobenzothiazole derivatives. Benzothiazole scaffolds are recognized for their wide range of pharmacological activities, and the introduction of halogen substituents, such as bromine and fluorine, can significantly modulate their biological effects. These protocols are designed to assess the potential of this compound derivatives as anticancer and antimicrobial agents.

Application Notes

This compound derivatives are a promising class of compounds for drug discovery, with strong potential for development as anticancer and antimicrobial therapeutics. The electron-withdrawing nature of the fluorine atom at the 6-position and the bromine atom at the 2-position can enhance interactions with biological targets and improve cell membrane permeability.

Anticancer Potential:

The anticancer activity of benzothiazole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. In vitro screening of this compound derivatives should focus on:

  • Cytotoxicity: Initial screening against a panel of human cancer cell lines is crucial to determine the potency and selectivity of the compounds. Cell lines such as MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and HCT116 (colon cancer) are commonly used and have shown sensitivity to benzothiazole derivatives.[1][2][3]

  • Mechanism of Action: Subsequent assays should elucidate the mechanism by which these derivatives induce cell death. Key areas to investigate include:

    • Apoptosis Induction: Many anticancer agents trigger programmed cell death. Assays to detect apoptosis, such as Annexin V staining and analysis of caspase activity, are essential.[4][5][6]

    • Cell Cycle Arrest: Compounds may inhibit cell proliferation by causing cell cycle arrest at specific phases (e.g., G2/M). Flow cytometry-based cell cycle analysis is the standard method for this investigation.[7][8][9]

    • Inhibition of Signaling Pathways: Benzothiazoles have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[10][11][12][13]

    • Enzyme Inhibition: Specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are often targeted by benzothiazole derivatives, leading to anti-angiogenic effects.[14][15][16]

Antimicrobial Potential:

The benzothiazole core is also a key pharmacophore in the development of new antimicrobial agents. The evaluation of this compound derivatives should include:

  • Antibacterial Activity: Screening against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is recommended to determine the spectrum of activity.[17][18]

  • Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): These quantitative measures are critical for assessing the potency of the antimicrobial compounds.

Data Presentation

Quantitative data from the in vitro assays should be summarized in clearly structured tables to facilitate comparison between different this compound derivatives and with standard reference compounds.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM) ± SDReference Compound (e.g., Doxorubicin) IC₅₀ (µM) ± SD
Derivative 1MCF-7
Derivative 1A549
Derivative 2MCF-7
Derivative 2A549

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference Compound (e.g., Ciprofloxacin) MIC (µg/mL)
Derivative 1S. aureus
Derivative 1E. coli
Derivative 2S. aureus
Derivative 2E. coli

Experimental Protocols

In Vitro Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

This assay quantifies the total protein content of cells, providing a measure of cell number.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

In Vitro Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Compounds: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanistic Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivatives at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

These assays measure the ability of the compounds to inhibit the activity of specific kinases.

Protocol (General - using a commercial kit):

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in the appropriate assay buffer as per the kit manufacturer's instructions.

  • Kinase Reaction: In a microplate, combine the kinase, test compound (at various concentrations), and substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the recommended temperature and for the specified duration.

  • Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cytotoxicity Cytotoxicity Assays (MTT, SRB) active_compounds Identification of Active Compounds cytotoxicity->active_compounds antimicrobial Antimicrobial Assays (MIC, MBC) antimicrobial->active_compounds apoptosis Apoptosis Assay lead_optimization Lead Optimization apoptosis->lead_optimization cell_cycle Cell Cycle Analysis cell_cycle->lead_optimization kinase Kinase Inhibition (VEGFR-2, PI3K, etc.) kinase->lead_optimization start This compound Derivatives start->cytotoxicity start->antimicrobial active_compounds->apoptosis active_compounds->cell_cycle active_compounds->kinase

Caption: Experimental workflow for testing this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (e.g., VEGFR-2) pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription transcription->proliferation inhibitor This compound Derivative inhibitor->rtk Inhibition inhibitor->pi3k Inhibition inhibitor->erk Inhibition

Caption: Potential signaling pathways targeted by this compound derivatives.

References

Application Notes and Protocols for the Functionalization of the Benzothiazole Core using 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of the benzothiazole core, a privileged scaffold in medicinal chemistry, utilizing 2-Bromo-6-fluorobenzothiazole as a versatile starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of novel benzothiazole derivatives for drug discovery and development.

Introduction

The benzothiazole moiety is a key structural component in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, making 6-fluorobenzothiazole derivatives particularly attractive for therapeutic applications. The bromine atom at the 2-position of this compound serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

This document outlines protocols for several key palladium-catalyzed reactions for the functionalization of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions. While specific experimental data for this compound is limited in the literature, the provided protocols are based on well-established methodologies for structurally similar 2-halobenzothiazoles and serve as a robust starting point for reaction optimization.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle for these reactions, involving a Pd(0)/Pd(II) manifold, is depicted below. The reactivity of the C-X bond in these reactions generally follows the trend I > Br > Cl > F, making the C-Br bond in this compound an excellent position for selective functionalization.[1]

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)L2-X R-Pd(II)L2-Br Pd(0)L2->R-Pd(II)L2-X R-X R-X This compound Oxidative_Addition Oxidative Addition R-Pd(II)L2-Nu R-Pd(II)L2-Nu R-Pd(II)L2-X->R-Pd(II)L2-Nu Nu-M Nu-M Nucleophile (e.g., ArB(OH)2, R2NH, RC≡CH) Transmetalation Transmetalation/ Carbopalladation R-Pd(II)L2-Nu->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination/ β-Hydride Elimination R-Nu Functionalized Product R-Pd(II)L2-Nu->R-Nu G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K₂CO₃) B Add Catalyst System: - Palladium source (e.g., Pd(PPh₃)₄) - Ligand (optional) A->B C Add degassed solvent (e.g., Dioxane/H₂O) B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat to Reaction Temp. (e.g., 80-100 °C) D->E F Monitor by TLC/LC-MS E->F G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Column Chromatography H->I J Characterization: NMR, MS, etc. I->J G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine in Glovebox: - Palladium Precatalyst - Ligand - Base (e.g., NaO-t-Bu) B Add Reactants: - this compound - Amine A->B C Add anhydrous, degassed solvent (e.g., Toluene) B->C D Seal Reaction Vessel C->D E Heat to Reaction Temp. (e.g., 80-110 °C) D->E F Monitor by TLC/LC-MS E->F G Cool and Quench F->G H Aqueous Work-up & Extraction G->H I Column Chromatography H->I J Characterization: NMR, MS, etc. I->J G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine under Inert Atmosphere: - this compound - Palladium Catalyst - Copper(I) Iodide B Add Anhydrous Solvent A->B C Add Amine Base and Terminal Alkyne B->C D Stir at RT or Heat (e.g., 40-80 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Filter through Celite F->G H Concentrate and Purify by Column Chromatography G->H I Characterization: NMR, MS, etc. H->I G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine under Inert Atmosphere: - this compound - Palladium Catalyst - Ligand (optional) - Base B Add Degassed Solvent A->B C Add Alkene B->C D Heat to Reaction Temp. (e.g., 100-140 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and Filter E->F G Aqueous Work-up & Extraction F->G H Column Chromatography G->H I Characterization: NMR, MS, etc. H->I G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine under Inert Atmosphere: - this compound - Cyanide Source - Palladium Catalyst - Ligand B Add Degassed Solvent A->B C Heat to Reaction Temp. (e.g., 80-140 °C) B->C D Monitor by TLC/GC-MS C->D E Cool and Dilute D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Characterization: NMR, MS, etc. G->H

References

Application Notes and Protocols: 2-Bromo-6-fluorobenzothiazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-6-fluorobenzothiazole as a key building block in the synthesis of kinase inhibitors. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are exemplified by the synthesis of a potent p56Lck inhibitor.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to inhibit protein kinases.[1][2] Kinase inhibitors have emerged as a crucial class of therapeutics, particularly in oncology, by targeting the ATP-binding site of kinases, which play a central role in cellular signaling pathways that govern cell growth, proliferation, and survival.[3] Dysregulation of these pathways is a hallmark of many cancers.

This compound is a valuable starting material in the synthesis of such inhibitors. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the exploration of the chemical space around the benzothiazole core to optimize potency and selectivity for the target kinase. The fluorine atom at the 6-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compound.

Featured Application: Synthesis of a p56Lck Inhibitor

This document details the synthesis and application of a 2-amino-heteroaryl-benzothiazole-6-anilide, a potent inhibitor of the lymphocyte-specific protein tyrosine kinase p56Lck.[4][5] p56Lck is a key signaling molecule in T-cells, and its inhibition has therapeutic potential in the treatment of autoimmune diseases and T-cell leukemias.

Signaling Pathway

Lck_Signaling_Pathway TCR TCR Activation Lck p56Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates IP3_DAG IP3 / DAG PLCg1->IP3_DAG produces Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activate NFAT_NFkB_AP1 NFAT / NF-κB / AP-1 Ca_PKC->NFAT_NFkB_AP1 activate Gene_Expression Gene Expression (e.g., IL-2) NFAT_NFkB_AP1->Gene_Expression promote Inhibitor 2-Amino-heteroaryl- benzothiazole-6-anilide Inhibitor->Lck inhibits

Experimental Protocols

The synthesis of the target p56Lck inhibitor from this compound is a multi-step process. A key transformation is the Suzuki-Miyaura coupling to introduce a substituted aniline moiety.

General Workflow

Synthesis_Workflow Start This compound Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 2-(Substituted-anilino)- 6-fluorobenzothiazole Step1->Intermediate1 Step2 Further Functionalization (e.g., amidation) Intermediate1->Step2 FinalProduct Target Kinase Inhibitor Step2->FinalProduct BioAssay Biological Evaluation (p56Lck Inhibition Assay) FinalProduct->BioAssay

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted arylboronic acid.

Materials:

  • This compound

  • Substituted arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-(substituted-anilino)-6-fluorobenzothiazole.

Protocol 2: p56Lck Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against p56Lck.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant p56Lck enzyme

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (e.g., a known p56Lck inhibitor) and a negative control (DMSO vehicle).

  • Add 2 µL of a solution containing the p56Lck enzyme and the peptide substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following table summarizes the inhibitory activity of representative benzothiazole-based p56Lck inhibitors.[4]

Compound IDR Group (at position 2)p56Lck IC₅₀ (nM)T-cell Proliferation IC₅₀ (nM)
BMS-350751 2-amino-thiazole1138
BMS-358233 2-amino-oxazole220

Conclusion

This compound is a strategic building block for the synthesis of potent kinase inhibitors. The methodologies described provide a framework for the development of novel therapeutics targeting kinases such as p56Lck. The versatility of the Suzuki-Miyaura coupling allows for the generation of diverse compound libraries, which can be screened using in vitro assays to identify lead candidates for further drug development.

References

Application Notes and Protocols: 2-Bromo-6-fluorobenzothiazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluorobenzothiazole is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of advanced organic materials. Its unique combination of a benzothiazole core, a reactive bromo group, and an electron-withdrawing fluoro substituent makes it an attractive starting material for a variety of applications in materials science, particularly in the field of organic electronics. The benzothiazole unit is a well-known electron-accepting moiety that can be incorporated into donor-acceptor (D-A) type conjugated systems. The presence of the fluorine atom allows for the fine-tuning of the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of organic electronic devices.[1][2][3] The bromo group serves as a versatile handle for various cross-coupling reactions, enabling the extension of the conjugated system and the synthesis of complex molecular architectures.[4][5]

While direct experimental data for materials exclusively derived from this compound is limited in publicly available literature, its structural analogy to other fluorinated benzothiadiazole and benzothiazole derivatives allows for the extrapolation of its potential applications and the formulation of detailed synthetic protocols. These notes provide an overview of its potential use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), along with representative experimental procedures.

Potential Applications in Organic Electronics

The unique electronic properties imparted by the fluorinated benzothiazole moiety make this compound a promising precursor for:

  • Organic Light-Emitting Diodes (OLEDs): As a component of host or emissive layer materials. The wide bandgap that can be engineered with the benzothiazole unit, combined with the potential for high triplet energy, makes its derivatives suitable for hosting phosphorescent emitters.

  • Organic Photovoltaics (OPVs): As the acceptor unit in donor-acceptor (D-A) copolymers or small molecules for the active layer of solar cells. The electron-deficient nature of the fluorinated benzothiazole can lead to materials with low-lying LUMO levels, facilitating efficient charge separation.[1][2]

  • Organic Field-Effect Transistors (OFETs): As a core component of the organic semiconductor. The introduction of fluorine can enhance intermolecular interactions and improve charge carrier mobility.[3]

Data Presentation: Representative Performance of Fluorinated Benzothiadiazole-Based Materials

The following tables summarize typical performance data for organic electronic devices incorporating fluorinated benzothiadiazole derivatives, which can be considered as representative targets for materials synthesized from this compound.

Table 1: Representative Organic Photovoltaic (OPV) Device Performance

Polymer:Acceptor BlendVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
PDTBDT-6F-FBTs:PC71BM[1]0.859.8163.35.28
PDTBDT-2F-BTs:PC71BM[1]0.815.2044.81.89
P3HT:ICBA (Reference)0.846.167.03.4

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

Table 2: Representative Organic Light-Emitting Diode (OLED) Device Performance

Emitter (Host)EQEmax (%)Luminancemax (cd/m2)Turn-on Voltage (V)Emission Color
Ir(ppy)3 (CBP)19.5>10,0002.7Green
FIrpic (mCP)29.5>10,0003.0Blue
Representative Pyrene-Benzimidazole Derivative[6]0.351005.5Blue

EQEmax: Maximum external quantum efficiency.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis of a donor-acceptor copolymer using this compound and the subsequent fabrication of an organic photovoltaic device.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Coupling

This protocol describes a hypothetical synthesis of a copolymer where this compound is the acceptor unit and a fluorene-based monomer is the donor unit.

Materials:

  • This compound

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (Donor monomer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Toluene (anhydrous)

  • 2 M Aqueous potassium carbonate (K2CO3) solution

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Procedure:

  • In a nitrogen-filled glovebox, add this compound (1 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1 mmol), and Pd(PPh3)4 (0.02 g) to a Schlenk flask.

  • Add 12 mL of anhydrous toluene and 8 mL of 2 M K2CO3 solution to the flask.

  • The reaction mixture is vigorously stirred and heated to 90 °C for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into 200 mL of methanol.

  • The precipitate is collected by filtration and purified by Soxhlet extraction with acetone, hexane, and finally chloroform.

  • The polymer is recovered from the chloroform fraction by precipitation in methanol, filtered, and dried under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Process A This compound P1 Combine in Schlenk Flask A->P1 B Fluorene-diboronic acid ester B->P1 C Pd(PPh3)4 C->P1 D Toluene, K2CO3 (aq) D->P1 P2 Heat at 90°C for 48h P1->P2 Suzuki Coupling P3 Precipitate in Methanol P2->P3 P4 Soxhlet Extraction P3->P4 Purification P5 Final Product: Copolymer P4->P5

Caption: Synthetic workflow for a D-A copolymer.

Protocol 2: Fabrication of a Bulk-Heterojunction (BHJ) Organic Photovoltaic Device

This protocol outlines the fabrication of a conventional architecture OPV device using the synthesized copolymer.

Materials:

  • Synthesized Donor-Acceptor Copolymer

  • [3][3]-Phenyl-C71-butyric acid methyl ester (PC71BM)

  • Chlorobenzene

  • ITO-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

  • Calcium (Ca)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes.

  • Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS is spin-coated onto the ITO substrate at 4000 rpm for 40 seconds and then annealed at 150 °C for 15 minutes in air.

  • Active Layer Deposition: The synthesized copolymer and PC71BM are dissolved in chlorobenzene (e.g., in a 1:1.5 weight ratio) to form a solution (e.g., 20 mg/mL total concentration). The solution is spin-coated onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The film is then annealed at a predetermined optimal temperature (e.g., 110 °C) for 10 minutes.

  • Cathode Deposition: A layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) are thermally evaporated on top of the active layer through a shadow mask to define the device area.

  • Device Characterization: The current density-voltage (J-V) characteristics of the device are measured under simulated AM 1.5G solar irradiation (100 mW/cm2).

Device_Fabrication cluster_layers Device Architecture Aluminum Aluminum (Cathode) Calcium Calcium ActiveLayer Copolymer:PC71BM (Active Layer) PEDOT PEDOT:PSS (HTL) ITO ITO (Anode) Glass Glass Substrate Light Incident Light Light->Glass

Caption: Conventional OPV device structure.

Signaling Pathways and Logical Relationships

The performance of organic electronic devices is governed by a series of interconnected photophysical and electronic processes. The following diagram illustrates the key steps in the operation of an organic photovoltaic cell.

OPV_Mechanism cluster_photo Photophysical Processes cluster_charge Charge Generation & Transport cluster_loss Loss Mechanisms A 1. Photon Absorption B 2. Exciton Formation (in Donor or Acceptor) A->B C 3. Exciton Diffusion to D-A Interface B->C L2 Non-radiative Decay B->L2 D 4. Charge Transfer (Electron from D to A) C->D E 5. Charge Separation & Transport D->E L1 Recombination D->L1 F 6. Charge Collection at Electrodes E->F E->L1

Caption: Key processes in an OPV device.

Conclusion

This compound represents a valuable, yet underexplored, building block for the synthesis of novel organic materials for electronic applications. Its inherent electronic properties, coupled with the synthetic versatility offered by the bromo substituent, provide a clear pathway for the development of new high-performance materials for OLEDs, OPVs, and OFETs. The provided protocols and representative data serve as a foundation for researchers to explore the potential of this and related fluorinated benzothiazole derivatives in the advancement of materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-Bromo-6-fluorobenzothiazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider for optimizing the Suzuki coupling yield of this compound?

A1: The success of the Suzuki coupling reaction with this compound is highly dependent on the careful selection and optimization of several key parameters. The most critical factors include the choice of the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The inherent electronic properties and potential for catalyst inhibition by the benzothiazole nitrogen require particular attention to these components to achieve high yields.

Q2: Which palladium catalysts and ligands are recommended for coupling with this compound?

A2: For substrates like this compound, which can be challenging, a robust catalyst system is crucial. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems often provide superior results, especially for sterically hindered or electronically demanding coupling partners.[1] Bulky, electron-rich phosphine ligands are particularly effective.[2][3] Consider screening the catalysts and ligands listed in the table below for optimal performance.

Q3: How does the choice of base impact the reaction?

A3: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[4] The strength and solubility of the base are important considerations.[4] Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used.[5][6][7] For sensitive substrates, a milder base may be necessary to minimize side reactions.[4]

Q4: What are the most common side reactions observed, and how can they be minimized?

A4: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation.[3][8]

  • Homocoupling: This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[3] To minimize this, ensure all solvents and reagents are thoroughly degassed, and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[3][8]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be an issue with unstable boronic acids, especially in the presence of excess water or at high temperatures.[8][9] Using fresh boronic acid or converting it to a more stable boronate ester (e.g., pinacol ester) can mitigate this problem.[3][8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst.[9]Test the catalyst on a known, reliable reaction (e.g., bromobenzene with phenylboronic acid). Use a fresh batch of catalyst or a more robust pre-catalyst.[9]
Poor quality or decomposed boronic acid.[9]Check the purity of the boronic acid by NMR. Use a fresh sample or consider converting it to a more stable boronate ester like a pinacol (BPin) or MIDA ester.[8][9]
Inefficient catalyst/ligand system.Screen a panel of ligands, particularly bulky, electron-rich phosphine ligands like SPhos or XPhos, which are often effective for challenging substrates.[1][2]
Suboptimal base or solvent.[4]Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water).[1][5][7] The solubility of the base in the solvent is critical.[4]
Insufficient degassing.Rigorously degas all solvents and the reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with argon/nitrogen for an extended period) to remove oxygen, which can deactivate the catalyst.[3][8]
Significant Homocoupling of Boronic Acid Presence of oxygen.[3]Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all reagents and solvents.[3][8]
Catalyst system favors homocoupling.Change the ligand. Bidentate ligands can sometimes suppress homocoupling.[8]
Incorrect stoichiometry.Use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) to favor the cross-coupling pathway.[8]
Protodeboronation of Boronic Acid Presence of excess water or protic impurities.[8]Use anhydrous solvents and ensure the base is not excessively hydrated.
Thermally unstable boronic acid.[8]Run the reaction at the lowest effective temperature. Consider using a more stable boronic acid derivative like a pinacol ester.[8]
Incomplete Consumption of Starting Material Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.[5]
Catalyst deactivation.Use a more robust ligand or a pre-catalyst designed for stability. Ensure rigorous exclusion of oxygen.[9]

Experimental Protocols & Data

Recommended Reaction Conditions

The following table summarizes starting conditions for the Suzuki coupling of this compound based on protocols for similar substrates. Optimization will likely be necessary for your specific boronic acid.

Component Recommended Starting Point Range for Optimization Reference
Palladium Source Pd(OAc)₂ or Pd(PPh₃)₄1-5 mol%[1][5]
Ligand SPhos or PPh₃2-10 mol%[1][2]
Base K₃PO₄ or K₂CO₃2-3 equivalents[1][5][7]
Solvent 1,4-Dioxane / Water (4:1)Toluene/Water, DMF/Water[1][5]
Temperature 90 °C80-110 °C[1][5]
Boronic Acid 1.2 equivalents1.1-1.5 equivalents[5][8]
General Experimental Protocol

This protocol is a starting point and should be optimized for your specific needs.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RPdII R-Pd(II)L₂-R' Transmetalation->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactant1 R-X (this compound) Reactant1->OxAdd Reactant2 R'-B(OH)₂ + Base Reactant2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][10]

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Combine Combine Reactants: - this compound - Boronic Acid - Base Add_Catalyst Add Catalyst System: - Palladium Source - Ligand Combine->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Degas Degas Mixture (N₂/Ar) Add_Solvent->Degas Heat Heat to Reaction Temp. Degas->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: A general workflow for the Suzuki coupling reaction.[10][11]

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Yield Observed Check_Reagents Verify Reagent Quality - Catalyst Activity - Boronic Acid Stability - Base Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions - Adequate Degassing? - Optimal Temperature? - Correct Stoichiometry? Start->Check_Conditions Analyze_Side_Products Analyze for Side Products - Homocoupling? - Protodeboronation? Start->Analyze_Side_Products Optimize Systematically Optimize - Screen Ligands - Screen Bases - Screen Solvents Check_Reagents->Optimize Check_Conditions->Optimize Analyze_Side_Products->Optimize Success Improved Yield Optimize->Success

Caption: A logical approach to troubleshooting low yield in Suzuki coupling.

References

Technical Support Center: Purification of 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-Bromo-6-fluorobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Based on general synthetic routes for halogenated benzothiazoles, common impurities may include:

  • Unreacted Starting Materials: Such as 6-fluorobenzothiazole.

  • Brominating Agent Residues: If N-bromosuccinimide (NBS) is used for bromination, succinimide can be a significant impurity.

  • Poly-brominated Species: Formation of di- or tri-brominated benzothiazoles can occur if the reaction is not carefully controlled.

  • Regioisomers: Depending on the synthetic method, other positional isomers of the bromo- and fluoro- substituents may be present.

  • Hydrolysis Products: The benzothiazole ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of 2-hydroxy-6-fluorobenzothiazole.

  • Dehalogenation Products: Partial or complete removal of the bromine or fluorine atoms can occur, especially in the presence of certain metals or under reductive conditions.

Q2: My purified this compound appears as a yellow or brownish solid. Is this normal?

A2: Pure this compound is typically an off-white to light yellow solid. A distinct yellow or brown color often indicates the presence of impurities, which could be residual starting materials, byproducts, or degradation products. Further purification is recommended to achieve high purity.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration (-20°C) is recommended.[1]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is an excellent method for determining the purity of this compound and for identifying the presence of impurities. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any structural isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Possible CauseTroubleshooting Step
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Conduct small-scale solubility tests with various solvents such as ethanol, isopropanol, methanol, acetone, ethyl acetate, or solvent mixtures (e.g., ethanol/water, methanol/chloroform).[2][3]
Using Too Much Solvent Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
Premature Crystallization If crystallization occurs too quickly (e.g., during hot filtration), impurities can become trapped in the crystal lattice. Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated.
Incomplete Crystallization After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can help induce crystallization if it does not start spontaneously.[4]
Issue 2: Product "Oils Out" During Recrystallization
Possible CauseTroubleshooting Step
Rapid Cooling Cooling the solution too quickly can cause the compound to come out of solution as a liquid (oiling out) rather than forming solid crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
High Impurity Level A high concentration of impurities can depress the melting point of the mixture, leading to oiling out. Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.
Solvent Boiling Point is Higher Than Product's Melting Point If the solvent's boiling point is higher than the melting point of this compound, the compound will melt before it dissolves. Choose a solvent with a lower boiling point.
Issue 3: Impurities Co-elute with the Product During Column Chromatography
Possible CauseTroubleshooting Step
Inappropriate Mobile Phase The polarity of the eluent may be too high, causing impurities to travel with the product. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before running the column.
Column Overloading Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Improper Column Packing Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.
Compound Streaking Basic compounds can sometimes interact with the acidic silica gel, causing the spot to streak. While benzothiazoles are weakly basic, if streaking is observed, consider deactivating the silica gel with a small amount of a volatile base like triethylamine (0.1-1%) in the eluent.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. The optimal solvent should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Condenser (optional, but recommended)

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-200 mesh)

  • Eluent (e.g., hexanes/ethyl acetate mixture)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with various solvent mixtures. The ideal system should give good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions of equal volume.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical comparison of purification methods based on typical outcomes for similar compounds. Actual results may vary.

Purification MethodTypical Purity AchievedExpected Yield RangeNotes
Recrystallization >98%60-85%Highly dependent on the choice of solvent and the nature of the impurities.
Column Chromatography >99%50-80%Yield can be lower due to product loss on the column, but purity is often higher.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column Column Chromatography crude->column Alternative Initial Purification analysis Purity Analysis (HPLC, NMR) recrystallization->analysis column->analysis analysis->recrystallization Further Purification Needed analysis->column Further Purification Needed pure_product Pure Product (>99%) analysis->pure_product Purity Confirmed Troubleshooting_Logic start Purification Attempted purity_check Is Purity >99%? start->purity_check yield_check Is Yield Acceptable? purity_check->yield_check Yes troubleshoot_purity Troubleshoot Purity Issues (e.g., change solvent, use different method) purity_check->troubleshoot_purity No success Purification Successful yield_check->success Yes troubleshoot_yield Troubleshoot Yield Issues (e.g., optimize solvent volume, check for product loss) yield_check->troubleshoot_yield No troubleshoot_purity->start troubleshoot_yield->start

References

minimizing side products in 2-Bromo-6-fluorobenzothiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluorobenzothiazole. The following information is intended to help minimize the formation of side products in common cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and offers potential solutions.

Issue 1: Low or No Yield of the Desired Product in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a low yield of my desired biaryl product. What are the common causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura coupling reactions can stem from several factors, including inactive catalysts, suboptimal reaction conditions, or degradation of starting materials. Here are some common causes and troubleshooting steps:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1] Consider using a pre-formed, air- and moisture-stable palladium(II) precatalyst which can provide more consistent results.

  • Inappropriate Ligand: The choice of ligand is crucial. For sterically hindered or electron-deficient substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos often give better results than less bulky ligands like PPh₃.

  • Ineffective Base: The base is critical for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. A screen of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[1] Milder bases may also help to reduce side reactions like protodeboronation.[1]

  • Protodeboronation of Boronic Acid: Electron-deficient boronic acids are particularly susceptible to this side reaction where the boronic acid group is replaced by a hydrogen atom.[1] To minimize this, use anhydrous conditions where possible, as water can be a proton source.[1] Using a higher equivalence of the boronic acid (1.5-2.0 equiv.) can also help to compensate for this loss.

  • Reaction Temperature: The reaction may require optimization of the temperature. While many Suzuki couplings proceed well at temperatures between 80-110 °C, some systems may benefit from milder or more forceful conditions.

ParameterRecommended Starting ConditionNotes
Palladium Source Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Pre-catalysts like XPhos-Pd-G3 can also be used for challenging substrates.
Ligand SPhos or XPhos (4-10 mol%)The ligand to palladium ratio is critical and may need optimization.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)Cs₂CO₃ can be used for more challenging couplings.
Boronic Acid/Ester 1.2 - 1.5 equivalentsA higher excess may be needed if protodeboronation is an issue.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Ensure solvents are properly degassed to prevent catalyst deactivation.
Temperature 80 - 100 °CMonitor the reaction by TLC or LC-MS to determine the optimal time.
Issue 2: Formation of Side Products in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but I am observing significant side product formation. What are these side products and how can I suppress them?

Answer:

The most common side products in Buchwald-Hartwig amination are the result of hydrodehalogenation and homocoupling of the starting materials.

  • Hydrodehalogenation: This is the replacement of the bromine atom on the benzothiazole ring with a hydrogen atom. This side reaction can compete with the desired C-N bond formation.[2]

    • Troubleshooting:

      • Ligand Choice: Employing bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos can favor the desired reductive elimination over pathways leading to hydrodehalogenation.[3]

      • Base Selection: Using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is common. However, if hydrodehalogenation is a major issue, screening different bases and their amounts is advisable.

      • Temperature Control: Lowering the reaction temperature may reduce the rate of hydrodehalogenation.

  • Homocoupling of Aryl Halide: Dimerization of this compound to form a bi-benzothiazole is another possible side reaction.

    • Troubleshooting: This is often a sign of catalyst decomposition or suboptimal reaction conditions. Ensuring a strictly inert atmosphere and using fresh, high-quality reagents can help to minimize this. The choice of ligand and base can also influence the extent of homocoupling.

Side ProductPotential CauseSuggested Solution
Hydrodehalogenation - Inappropriate ligand- Suboptimal base or temperature- Use bulky, electron-rich ligands (e.g., XPhos, SPhos).- Optimize the base and consider lowering the reaction temperature.[3]
Homocoupling - Catalyst decomposition- Presence of oxygen- Ensure a strictly inert atmosphere (degas solvent, use Schlenk techniques).- Use fresh, high-purity catalyst and ligand.
Issue 3: Poor Reactivity in Ullmann Condensation

Question: My Ullmann coupling reaction between this compound and a phenol/amine is not proceeding. What are the key parameters to optimize?

Answer:

Traditional Ullmann reactions are known for requiring harsh conditions, but modern protocols with ligands allow for milder transformations.[4] If you are experiencing poor reactivity, consider the following:

  • Copper Source and Ligand: The combination of the copper source (typically CuI) and a suitable ligand is critical. For C-O and C-N bond formation, ligands such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA) can be effective. A screening of different ligands is often necessary.

  • Base: A strong base is usually required to deprotonate the nucleophile. K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically employed in Ullmann reactions.

  • Temperature: While modern Ullmann reactions can proceed at lower temperatures, they often still require significant heating (100-150 °C).

ParameterRecommendation
Copper Source CuI (5-10 mol%)
Ligand 1,10-phenanthroline or L-proline (10-20 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)
Solvent DMF or DMSO (anhydrous)
Temperature 110 - 140 °C

Experimental Protocols

The following are generalized protocols that can serve as a starting point for your experiments. Optimization for your specific substrates will be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants (this compound, Coupling Partner, Base) catalyst Add Catalyst System (Palladium Source + Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronate_complex Ar-Pd(II)L2-Ar' transmetalation->boronate_complex reductive_elimination Reductive Elimination boronate_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid Ar'B(OR)2 + Base boronic_acid->transmetalation buchwald_hartwig_cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Ar-Pd(II)L-NR'R'' amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' (Product) reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

References

Technical Support Center: 2-Halobenzothiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-halobenzothiazole cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation in a question-and-answer format.

Question: I am observing low or no yield in my Suzuki-Miyaura coupling reaction with a 2-halobenzothiazole. What are the common causes and how can I improve the outcome?

Answer:

Low or no yield in Suzuki-Miyaura couplings involving 2-halobenzothiazoles is a common issue, often stemming from the reactivity of the halide, catalyst system, or reaction conditions. The general order of reactivity for the halogen at the 2-position is I > Br > Cl > F, based on the carbon-halogen bond strength.[1] 2-Chlorobenzothiazoles are particularly less reactive and may require more forcing conditions.[1]

Potential Solutions:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. While standard catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ can be effective, especially for 2-bromo and 2-iodobenzothiazoles, less reactive 2-chlorobenzothiazoles often require more active catalyst systems.[1][2] Consider using palladium precatalysts (e.g., G3 or G4 precatalysts) which can generate the active LPd(0) species more cleanly and efficiently.[3] Employing bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos can significantly improve catalytic activity, especially for challenging substrates.[2][4]

  • Base and Solvent Choice: The base plays a crucial role in the transmetalation step. For sluggish reactions, switching to a stronger base like K₃PO₄, Cs₂CO₃, or NaOt-Bu can be beneficial.[2][4] The solvent system also has a significant impact; common choices include mixtures like Dioxane/H₂O or Toluene/H₂O.[1][5] In some cases, the choice of a polar aprotic solvent can influence selectivity and reactivity.[6][7]

  • Reaction Conditions: Increasing the reaction temperature (typically 80-110 °C) and extending the reaction time can improve conversion.[2] Ensure all reagents and solvents are pure and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition and side reactions like homocoupling.[3][8][9]

  • Boronic Acid Quality: Ensure the boronic acid is pure and has not undergone significant protodeboronation, a common side reaction.[9][10] Using the corresponding boronic ester (e.g., a pinacol ester) can sometimes improve stability and results.[11]

Question: My Buchwald-Hartwig amination of a 2-bromobenzothiazole is giving poor results. What should I try?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the interplay between the catalyst, ligand, and base.[12]

Potential Solutions:

  • Optimize Catalyst/Ligand System: This is the most critical factor. Use a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.[5] Ligands like BINAP, XPhos, or JohnPhos are often crucial for achieving high yields.[2] Modern palladium precatalysts are also highly recommended for their reliability.[3]

  • Select the Right Base: The choice of base is critical and must be strong but non-nucleophilic.[2] Sodium tert-butoxide (NaOt-Bu) is a very common and effective base for these reactions.[4][5] Other options include potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LHMDS). The base must be strong enough to deprotonate the amine.

  • Solvent and Temperature: Anhydrous, degassed solvents such as toluene or dioxane are standard.[5] These reactions often require elevated temperatures, typically around 100 °C.[5]

  • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is essential to prevent the oxidation and deactivation of the catalyst.[3]

Question: I am seeing significant dehalogenation of my starting material as a side product. How can I minimize this?

Answer:

Dehalogenation is an undesired side reaction where the halogen atom is replaced by a hydrogen atom.[13] This can be a significant issue, particularly with more reactive substrates like 2-iodo and 2-bromobenzothiazoles.[1][14]

Potential Solutions:

  • Protecting Groups: In some heterocyclic systems, the presence of an N-H group can promote dehalogenation. Protecting the nitrogen atom can suppress this side reaction.[15]

  • Reaction Conditions: The choice of catalyst, ligand, and base can influence the rate of dehalogenation. Sometimes, using a less reactive halide (e.g., bromo instead of iodo) can provide a better balance between desired coupling and undesired dehalogenation.[14]

  • Reagent Purity: Ensure solvents and reagents are anhydrous, as water can be a proton source for dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for 2-halobenzothiazoles in cross-coupling reactions?

The reactivity of 2-halobenzothiazoles in palladium-catalyzed cross-coupling reactions is primarily determined by the carbon-halogen bond strength.[1] The generally accepted order of reactivity is: I > Br > Cl > F . This trend is a direct result of the bond dissociation energies, where the weaker C-I bond is cleaved more easily in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1] Consequently, 2-iodobenzothiazoles are the most reactive, while 2-chlorobenzothiazoles often require more forcing conditions or specialized catalyst systems to achieve good yields.[1]

Q2: How can I achieve selective cross-coupling on a di-halogenated substrate like 2-chloro-4-bromobenzothiazole?

For di-halogenated substrates, selective functionalization can be achieved by exploiting the inherent reactivity difference between the two carbon-halogen bonds. In the case of 2-chloro-4-bromobenzothiazole, the C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step.[5] Therefore, standard palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are expected to proceed with high regioselectivity at the C4-position (the C-Br bond), leaving the C2-chloro group intact for potential subsequent transformations.[1][5] This allows for a stepwise and controlled elaboration of the benzothiazole core.[1]

Q3: Which palladium catalyst and ligand combination is a good starting point for coupling with 2-chlorobenzothiazoles?

Due to the lower reactivity of the C-Cl bond, a more active catalyst system is generally required.[1] A robust starting point would be a combination of a palladium precursor like Pd(OAc)₂ or a precatalyst like a Buchwald G3 precatalyst, paired with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos.[2][4] These ligands are known to accelerate the rate-limiting oxidative addition step for aryl chlorides.

Q4: What are the most common side reactions in these couplings and how can they be avoided?

Besides dehalogenation, other common side reactions include:

  • Homocoupling of Boronic Acids (in Suzuki reactions): This occurs when the boronic acid couples with itself. It can be minimized by thoroughly degassing the reaction mixture to remove oxygen and ensuring an inert atmosphere.[9]

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to air and high temperatures, leading to the formation of inactive palladium black. Using robust ligands, precatalysts, and maintaining strict anaerobic conditions can prevent this.[3][9]

  • Protodeboronation (in Suzuki reactions): The boronic acid can be cleaved by water or other protic sources before it can participate in the catalytic cycle. Using anhydrous solvents and reagents can help mitigate this issue.[9][10]

Data and Protocols

Comparative Reaction Conditions

The selection of reaction parameters is crucial for success. The following table summarizes typical conditions for various cross-coupling reactions with 2-halobenzothiazoles, derived from literature examples.

Reaction Type2-HalobenzothiazoleCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura 2'-Bromo-2-arylbenzothiazolePd(OAc)₂ (5)NoneK₂CO₃ (2.0)Dioxane/H₂O10095[1]
Suzuki-Miyaura 2-Amino-6-bromobenzothiazolePd(PPh₃)₄ (5)PPh₃K₂CO₃ (2.0)Toluene/H₂O10075[1]
Buchwald-Hartwig 2-Chloro-4-bromobenzothiazolePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.4)Toluene100N/A[5]
Sonogashira 2-Chloro-4-bromobenzothiazolePd(PPh₃)₂Cl₂ (3)PPh₃Et₃N (3.0)THFRTN/A[5]

Note: The data presented is from different studies and may not be directly comparable due to variations in specific substrates and reaction times.[1]

Key Experimental Protocols

1. General Protocol for Suzuki-Miyaura Coupling [5]

To a dried reaction vessel, add the 2-halobenzothiazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL). Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS). After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

2. General Protocol for Buchwald-Hartwig Amination [5]

In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube. Add the 2-halobenzothiazole (1.0 mmol) and the amine (1.2 mmol). Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL). Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12 hours). After cooling, the mixture can be filtered through a pad of Celite, concentrated, and purified by column chromatography.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in 2-halobenzothiazole cross-coupling reactions.

Troubleshooting_Workflow start Low / No Yield problem_catalyst Catalyst Issue? start->problem_catalyst problem_ligand Ligand Issue? start->problem_ligand problem_base Base Issue? start->problem_base problem_conditions Conditions Issue? start->problem_conditions solution_catalyst Use Pre-catalyst Check for Decomposition Ensure Inert Atmosphere problem_catalyst->solution_catalyst Yes solution_ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) problem_ligand->solution_ligand Yes solution_base Switch to Stronger Base (K3PO4, Cs2CO3, NaOtBu) Ensure Anhydrous problem_base->solution_base Yes solution_conditions Increase Temperature Increase Reaction Time Check Reagent Purity problem_conditions->solution_conditions Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

Generalized Palladium Catalytic Cycle

This diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle cluster_labels pd0 Pd(0)L_n pd2_ox R-Pd(II)L_n-X pd0->pd2_ox R-X label_oa Oxidative Addition pd2_trans R-Pd(II)L_n-R' pd2_ox->pd2_trans R'-M label_tm Transmetalation pd2_trans->pd0 product R-R' pd2_trans->product label_re Reductive Elimination

Caption: Key steps of a generalized cross-coupling catalytic cycle.

Selective Functionalization Strategy

This diagram shows the stepwise functionalization strategy for 2-chloro-4-bromobenzothiazole.

Selective_Coupling start 2-Chloro-4-bromobenzothiazole intermediate 4-Substituted-2-chlorobenzothiazole start->intermediate Coupling 1 (at C4-Br) [Pd], R'-M final_product 2,4-Disubstituted-benzothiazole intermediate->final_product Coupling 2 (at C2-Cl) [Pd], R''-M

Caption: Stepwise coupling exploiting differential halide reactivity.

References

overcoming low yield in the synthesis of 2-Bromo-6-fluorobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the synthesis of 2-Bromo-6-fluorobenzothiazole and its derivatives, with a focus on overcoming low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of this compound derivatives?

A1: Low yields typically stem from one or more of the following factors: poor quality of starting materials, presence of moisture, suboptimal reaction temperature, incomplete reaction, decomposition of thermally sensitive intermediates (like diazonium salts), and formation of side products through competing reactions such as oxidation.[1][2][3]

Q2: How can I minimize the formation of side products?

A2: To minimize side reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), particularly to prevent the oxidation of thiol groups.[1] Avoid excessive heating, as it can promote the formation of undesired byproducts.[2] Careful control of reagent addition, especially for highly exothermic reactions, is also crucial.[2]

Q3: My final product is an oil and is difficult to purify. What should I do?

A3: If the product is an oil, purification by column chromatography is the most common solution.[1] To induce crystallization, you can try triturating the oil with a non-polar solvent like hexane or pentane.[1] Scratching the inside of the flask with a glass rod or adding a seed crystal can also promote solidification.[2]

Q4: What is the best way to monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is an effective and widely used method to monitor the reaction's progress.[1] By comparing the spots of your reaction mixture with your starting materials, you can determine if the reaction has gone to completion.

Q5: Are there alternative synthetic routes if my primary method consistently gives low yields?

A5: Yes, several synthetic strategies exist for benzothiazoles.[4][5] For introducing the 2-bromo group, a common alternative to direct bromination is the Sandmeyer reaction, which involves the diazotization of a 2-aminobenzothiazole precursor followed by reaction with a copper(I) bromide source.[3]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields.

G start Low Yield Observed q_purity Did you verify the purity of all starting materials and solvents? start->q_purity a_purity ACTION: - Purify starting materials (e.g., recrystallize, distill). - Use anhydrous solvents. q_purity->a_purity No q_inert Was the reaction performed under an inert atmosphere (N2 or Ar)? q_purity->q_inert Yes end_node Yield Improved a_purity->end_node a_inert ACTION: - Repeat reaction under inert gas. - This prevents oxidation of sensitive reagents like aminothiophenols. q_inert->a_inert No q_temp Was the reaction temperature strictly controlled, especially during exothermic additions? q_inert->q_temp Yes a_inert->end_node a_temp ACTION: - Use an ice bath for cooling. - Add reagents dropwise to manage exotherms. - Maintain optimal temperature throughout. q_temp->a_temp No q_tlc Did TLC analysis show complete consumption of the limiting reagent? q_temp->q_tlc Yes a_temp->end_node a_tlc ACTION: - Increase reaction time. - Consider a slight increase in temperature if starting material is stable. q_tlc->a_tlc No q_side_products Does the crude TLC show multiple unidentified spots, indicating side products? q_tlc->q_side_products Yes a_tlc->end_node a_side_products ACTION: - Optimize reaction conditions (temp, solvent). - Consider alternative synthetic routes. - Employ careful column chromatography for separation. q_side_products->a_side_products Yes a_side_products->end_node

Caption: Troubleshooting decision tree for low product yield.

Quantitative Data on Synthesis

Optimizing reaction conditions is key to improving yield. The following table summarizes reported yields for related benzothiazole syntheses, illustrating the impact of different reactants and conditions.

ProductStarting MaterialsKey Reaction ConditionsYield (%)Reference
2-Amino-6-fluorobenzothiazolep-fluoroaniline, KSCN, Br₂Acetic acid, 0-10°C then RT89%[2]
2-Amino-4-bromobenzothiazole3-bromoaniline, KSCN, Br₂Glacial acetic acid, <10°C then RT63%[3]
2,6-Dibromo benzothiazoleBenzothiazole, N-bromo-succinimide (NBS), TiO₂Chloroform, 50°C, 15h76.9%[6]
2,6-Dibromo benzothiazoleBenzothiazole, N-bromo-succinimide (NBS), TiO₂Chloroform, 55°C, 13h74.4%[6]
2-Bromo-3-amino-6-fluorobenzonitrile2-Fluoro-5-aminobenzonitrile, N-bromo-succinimide (NBS)Ethanol, 5°C86.5%[7]
2-Bromo-3-amino-6-fluorobenzonitrile2-Fluoro-5-aminobenzonitrile, N-bromo-succinimide (NBS)Ethanol, 50°C72.6%[7]

Experimental Protocols

Below are detailed methodologies for key synthetic pathways relevant to this compound derivatives.

Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole

This protocol is adapted from the synthesis of similar 2-aminobenzothiazoles.[2]

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ammonium Hydroxide (for neutralization)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filtration apparatus

Procedure:

  • In a flask, dissolve 4-fluoroaniline (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.

  • Cool the mixture in an ice bath to below 10°C.[2]

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from a dropping funnel. Critically maintain the temperature below 10°C during this addition to control the exothermic reaction.[2]

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 2-4 hours.[3]

  • Pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution with a base, such as ammonium hydroxide, to precipitate the crude product.[3]

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-fluorobenzothiazole.

Protocol 2: Sandmeyer Reaction for this compound

This protocol describes the conversion of 2-Amino-6-fluorobenzothiazole to the target 2-Bromo derivative.

Materials:

  • 2-Amino-6-fluorobenzothiazole (from Protocol 1)

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Diazotization:

    • Suspend 2-Amino-6-fluorobenzothiazole (1 equivalent) in a mixture of hydrobromic acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature strictly between 0-5°C to ensure the stability of the diazonium salt.[3]

    • Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

    • Cool the CuBr mixture in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen evolution will be observed.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[3]

Visualized Workflows

The following diagrams illustrate the general experimental and conceptual workflows.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification cluster_3 Final Product reactants 1. Combine Reactants (e.g., 4-Fluoroaniline, KSCN) in Solvent reagent_add 2. Controlled Addition of Reagent (e.g., Bromine solution) reactants->reagent_add reaction 3. Stir at Defined Temperature and Time reagent_add->reaction tlc 4. Monitor Progress by TLC reaction->tlc workup 5. Quench Reaction & Neutralize tlc->workup extraction 6. Extraction with Organic Solvent workup->extraction purify 7. Purify via Column Chromatography or Recrystallization extraction->purify product 8. Characterize Pure Product (NMR, MS, etc.) purify->product

Caption: General experimental workflow for benzothiazole synthesis.

G synthesis Chemical Synthesis (Optimized Yield) derivative This compound Derivative synthesis->derivative Produces candidate Drug Candidate Screening derivative->candidate Evaluated in target Biological Target (e.g., Kinase, Receptor) candidate->target Identifies interaction with effect Therapeutic Effect (e.g., Anti-inflammatory, Anticancer) target->effect Modulation leads to

Caption: Role of synthesis in the drug development process.

References

stability issues of 2-Bromo-6-fluorobenzothiazole under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing 2-Bromo-6-fluorobenzothiazole in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[1] For short-term use, storage in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidative degradation.[2]

Q2: What are the primary reactive sites on this compound?

The primary site for reactivity is the carbon-bromine bond at the 2-position of the benzothiazole ring. This C-Br bond is susceptible to cleavage and substitution, making it an excellent handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds, respectively.

Q3: Is this compound stable in common organic solvents?

Q4: Can the fluorine atom at the 6-position interfere with reactions?

The fluoro group at the 6-position is generally stable and not expected to participate directly in most common cross-coupling reactions. Its electron-withdrawing nature can, however, influence the reactivity of the benzothiazole ring system, potentially affecting the rates of catalytic steps like oxidative addition in palladium-catalyzed reactions.

Stability Under Reaction Conditions

While specific degradation kinetics for this compound are not extensively documented, the stability can be inferred from the behavior of analogous halogenated heterocycles.[2] The primary concerns are hydrolysis, photodegradation, and thermal decomposition.

ConditionStabilityPotential Degradation PathwayMitigation Strategy
Acidic (pH < 4) Generally StableProtonation of the thiazole nitrogen may occur, but the C-Br bond is relatively stable.Use aprotic solvents if possible; avoid strong, hot aqueous acids for extended periods.
Basic (pH > 8) Moderate to LowSusceptible to nucleophilic attack at the 2-position, leading to hydrolysis (formation of 2-hydroxy-6-fluorobenzothiazole). This is accelerated at higher temperatures.Use non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous conditions. Minimize reaction time and temperature where possible.
Elevated Temperature ModerateThermal degradation can occur, especially during prolonged heating at high temperatures (e.g., >110-120°C).[5]Use the lowest effective temperature for reactions. Monitor reaction progress to avoid unnecessarily long heating times.
Light (UV) Moderate to LowAromatic halogenated compounds can be susceptible to photodegradation via radical mechanisms.[2]Protect reactions and stored material from direct light by using amber vials or covering flasks with aluminum foil.
Nucleophiles (e.g., H₂O, R-OH, R-NH₂) LowThe C-Br bond is susceptible to nucleophilic aromatic substitution (SNAr), especially under basic conditions or with strong nucleophiles.Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Potential Causes & Solutions

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently.

    • Solution: Use a palladium pre-catalyst that readily forms the active species. Ensure the reaction is properly degassed to prevent oxidation of the Pd(0) catalyst.[4]

  • Poor Ligand Choice: The ligand may not be suitable for this specific substrate.

    • Solution: For electron-rich heterocyclic halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective as they facilitate the oxidative addition step.[6] Screen a panel of ligands to find the optimal one for your specific coupling partner.

  • Inappropriate Base: The base may be too weak or may be causing degradation of the starting material or boronic acid.

    • Solution: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4][6] Ensure the base is finely powdered and anhydrous.

  • Sub-optimal Solvent or Temperature: The reaction may be too dilute, or the temperature may be too low.

    • Solution: A mixture of an aprotic solvent and water (e.g., dioxane/water or toluene/water) is common.[4][7] Increase the temperature in increments (e.g., from 80°C to 100°C).

Issue 2: Significant Side Product Formation in Cross-Coupling Reactions

Common Side Products & Solutions

  • Protodehalogenation (Hydrodehalogenation): The bromo-group is replaced by a hydrogen atom, yielding 6-fluorobenzothiazole. This is particularly common in Buchwald-Hartwig aminations.[5]

    • Cause: Often arises from β-hydride elimination from the palladium-amide intermediate.

    • Solution: Use a sterically hindered, bulky phosphine ligand which can disfavor this pathway. Optimizing the base and lowering the reaction temperature may also help.[5]

  • Protodeboronation: The boronic acid coupling partner is converted to the corresponding arene.

    • Cause: Presence of excess water, oxygen, or catalysis by the base or palladium.

    • Solution: Ensure the reaction is thoroughly degassed. Use more stable boronic esters (e.g., pinacol esters). Use the recommended stoichiometry of the boronic acid (typically 1.1-1.5 equivalents).

  • Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.

    • Cause: Can be favored if the transmetalation step is slow.

    • Solution: Increase the reaction temperature moderately. Adjust the catalyst/ligand system; sometimes bidentate ligands can suppress homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point based on established methods for similar bromobenzothiazole derivatives and should be optimized for specific substrates.[4][6][7]

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • In a separate vial, mix the palladium source and the ligand, then add this mixture to the reaction flask.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1 - 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound and should be optimized.[5][8]

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., a G3 or G4 palladacycle) (1-2 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%).

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) (1.4 equiv)

  • Anhydrous, non-coordinating solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the amine, and the base.

  • Add the palladium catalyst/ligand system.

  • Evacuate the tube and backfill with an inert gas. Repeat three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction to the appropriate temperature (typically 80-110°C) and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Perform a standard aqueous workup, dry the organic layer, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualized Workflows and Pathways

Troubleshooting_Suzuki_Coupling start Low or No Product in Suzuki Coupling check_reagents Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Base? - Degassed Solvents? start->check_reagents check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) check_catalyst->ligand base Change Base (e.g., K3PO4, Cs2CO3, K2CO3) check_catalyst->base catalyst_source Use Pre-catalyst (e.g., XPhos Pd G3) check_catalyst->catalyst_source temp Increase Temperature (e.g., 80°C -> 100°C) check_conditions->temp conc Increase Concentration check_conditions->conc side_products Analyze for Side Products ligand->side_products base->side_products temp->side_products protodeboronation Protodeboronation Observed - Ensure rigorous degassing - Use Pinacol Ester side_products->protodeboronation Yes protodehalogenation Protodehalogenation Observed - Re-evaluate ligand/base side_products->protodehalogenation Yes optimize Systematically Optimize (DoE Approach) side_products->optimize No

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Side_Reactions cluster_suzuki Suzuki Coupling Side Reactions cluster_buchwald Buchwald-Hartwig Side Reactions ArBr 2-Bromo-6-fluoro- benzothiazole protodehalogenation_s Protodehalogenation (6-Fluorobenzothiazole) ArBr->protodehalogenation_s H+ source ArBOH2 Ar'-B(OH)2 protodeboronation_s Protodeboronation (Ar'-H) ArBOH2->protodeboronation_s H2O, Base homocoupling_s Homocoupling (Ar'-Ar') ArBOH2->homocoupling_s Pd(0) ArBr_b 2-Bromo-6-fluoro- benzothiazole protodehalogenation_b Hydrodehalogenation (6-Fluorobenzothiazole) ArBr_b->protodehalogenation_b β-hydride elimination Amine R2NH Stability_Workflow start Evaluate Stability of This compound prep_solutions Prepare Stock Solution in ACN & Buffer Solutions (pH 4, 7, 9) start->prep_solutions incubate Incubate Samples at Constant Temperature prep_solutions->incubate timepoint_loop Time Point Reached? (e.g., 0, 1, 2, 4, 8, 24h) incubate->timepoint_loop sample Take Aliquot from each pH Sample timepoint_loop->sample Yes plot Plot [Compound] vs. Time for each pH timepoint_loop->plot No (End of Exp.) analyze Analyze by HPLC (Quantify Parent & Degradants) sample->analyze analyze->timepoint_loop kinetics Determine Degradation Kinetics & Identify Degradation Products plot->kinetics

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Bromo-6-fluorobenzothiazole. It provides detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to support your chemical synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale? A1: A widely adopted two-step approach is generally considered for the scale-up synthesis. The first step involves the synthesis of the precursor, 2-amino-6-fluorobenzothiazole, from 4-fluoroaniline. The second step is the conversion of the 2-amino group to the 2-bromo group via a Sandmeyer reaction, which is a reliable method for introducing a bromine atom onto an aromatic ring system.[1][2][3][4][5]

Q2: What are the critical safety precautions for this synthesis? A2: The synthesis involves hazardous materials and reactions. Key safety considerations include:

  • Handling of Bromine: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6][7][8][9]

  • Diazonium Salt Intermediates: Diazonium salts can be explosive in their isolated, dry state and are thermally unstable.[10][11][12] It is crucial to keep the reaction temperature low (typically 0-5 °C) during diazotization and to use the diazonium salt solution immediately in the next step without attempting to isolate it.[12][13]

  • Exothermic Reactions: Both the initial cyclization and the Sandmeyer reaction can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

Q3: How can I minimize the formation of impurities during the synthesis? A3: To minimize impurities, consider the following:

  • Control of Bromination: In the first step, over-bromination can be an issue, leading to di- or tri-brominated products.[7][14] This can be controlled by slow, dropwise addition of the bromine solution and maintaining a low reaction temperature.

  • Sandmeyer Reaction Conditions: In the second step, side reactions like the formation of phenols or biaryl compounds can occur.[13] Using fresh, high-quality reagents, maintaining a low temperature during diazotization, and carefully controlling the addition of the diazonium salt to the copper(I) bromide solution can mitigate these side reactions.

  • Purification: Effective purification of the intermediate and the final product through recrystallization or column chromatography is crucial to remove any remaining impurities.[7]

Experimental Protocols

Step 1: Synthesis of 2-amino-6-fluorobenzothiazole

This protocol describes the synthesis of the key intermediate, 2-amino-6-fluorobenzothiazole, from 4-fluoroaniline.

Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-fluoroaniline (1 equivalent) in glacial acetic acid.

  • Addition of Thiocyanate: To this solution, add potassium thiocyanate (4 equivalents).

  • Cooling: Cool the mixture to between 0 and 10°C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel. Ensure the temperature is maintained below 10°C throughout the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 10-12 hours.

  • Work-up: Quench the reaction by pouring the mixture into water. The precipitate is then filtered.

  • Neutralization and Isolation: The collected solid is then suspended in water and neutralized with a suitable base (e.g., concentrated ammonia solution) to a pH of approximately 6. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude 2-amino-6-fluorobenzothiazole can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of 2-amino-6-fluorobenzothiazole to the final product.

Methodology:

  • Diazotization:

    • In a reaction vessel, suspend 2-amino-6-fluorobenzothiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate vessel, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr.

    • Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low or No Yield of 2-amino-6-fluorobenzothiazole Incomplete reaction.Ensure stoichiometric amounts of reagents. Increase reaction time or slightly elevate the temperature after the initial addition.
Degradation of starting material.Ensure the quality of the 4-fluoroaniline.
Loss of product during work-up.Ensure complete precipitation and careful handling during filtration and washing steps.
Step 1: Formation of a Tar-like Substance Overheating during bromine addition.Maintain strict temperature control (0-10°C) during the exothermic bromine addition.
Impure starting materials.Use high-purity 4-fluoroaniline and reagents.
Step 2: Low Yield in Sandmeyer Reaction Decomposition of the diazonium salt.Maintain the temperature strictly between 0-5°C during diazotization and the addition to the copper(I) bromide solution. Use the diazonium salt solution immediately.[12][13]
Incomplete diazotization.Ensure the sodium nitrite solution is added slowly and the mixture is stirred for a sufficient time at low temperature.
Ineffective copper(I) bromide catalyst.Use freshly prepared or high-quality copper(I) bromide.
Step 2: Presence of Phenol Impurity in the Final Product Reaction of the diazonium salt with water.This is a common side reaction.[13] Minimize this by keeping the temperature low and ensuring a sufficiently acidic environment.
Final Product is Difficult to Purify Presence of multiple brominated species from Step 1.Improve control over the initial bromination step by slowing the addition rate and maintaining a lower temperature.[7][14]
Formation of biaryl or azo compound side products.Ensure efficient stirring and controlled addition during the Sandmeyer reaction to minimize the coupling of aryl radicals or reaction with unreacted amine.[13]

Quantitative Data Summary

Table 1: Key Reaction Parameters for the Synthesis of 2-amino-6-fluorobenzothiazole

ParameterValue
Reagents
4-fluoroaniline1 equivalent
Potassium thiocyanate4 equivalents
Bromine1.1 equivalents
Reaction Conditions
Temperature (Bromine Addition)0-10°C
Reaction Time10-12 hours
SolventGlacial Acetic Acid

Table 2: Key Reaction Parameters for the Sandmeyer Reaction

ParameterValue
Reagents
2-amino-6-fluorobenzothiazole1 equivalent
Sodium Nitrite1.1 equivalents
Copper(I) Bromide1.2 equivalents
Reaction Conditions
Diazotization Temperature0-5°C
Sandmeyer Reaction Temperature0-5°C initially, then warm to RT
SolventAqueous Hydrobromic Acid

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-amino-6-fluorobenzothiazole cluster_step2 Step 2: Sandmeyer Reaction start1 4-Fluoroaniline reagents1 KSCN, Br2 Glacial Acetic Acid reaction1 Cyclization (0-10°C to RT) reagents1->reaction1 workup1 Work-up & Purification reaction1->workup1 product1 2-amino-6-fluorobenzothiazole workup1->product1 start2 2-amino-6-fluorobenzothiazole product1->start2 reagents2 NaNO2, HBr (aq) (Diazotization) start2->reagents2 intermediate Diazonium Salt (0-5°C) reagents2->intermediate reagents3 CuBr, HBr (aq) reaction2 Bromination (0-5°C to RT) reagents3->reaction2 workup2 Work-up & Purification reaction2->workup2 product2 This compound workup2->product2 troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Impure Product cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions (e.g., Over-bromination, Phenol Formation) issue->cause2 cause3 Diazonium Salt Decomposition issue->cause3 cause4 Suboptimal Purification issue->cause4 solution1 Verify Stoichiometry Increase Reaction Time cause1->solution1 solution2 Strict Temperature Control Slow Reagent Addition cause2->solution2 solution3 Maintain Temp < 5°C Use Diazonium Salt Immediately cause3->solution3 solution4 Optimize Recrystallization Solvent Perform Column Chromatography cause4->solution4

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chlorobenzothiazoles for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step in the synthesis of novel therapeutic agents. Benzothiazoles are a prominent scaffold in medicinal chemistry, and their functionalization, particularly at the 2-position, is a key strategy for modulating biological activity. This guide provides an objective comparison of the reactivity of two common precursors, 2-bromobenzothiazole and 2-chlorobenzothiazole, in essential synthetic transformations.

The choice between a bromo or chloro substituent at the 2-position of the benzothiazole ring significantly impacts the molecule's reactivity in cornerstone reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Understanding these reactivity differences is crucial for designing efficient and selective synthetic routes.

Comparative Reactivity Analysis

The reactivity of the halogen at the C2 position of the benzothiazole core is influenced by a combination of factors, including the electronegativity of the halogen, the strength of the carbon-halogen bond, and the nature of the reaction mechanism. The electron-withdrawing character of the thiazole ring system activates the C2 position, making it susceptible to both nucleophilic attack and oxidative addition in catalytic cycles.

In palladium-catalyzed cross-coupling reactions , the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity is primarily governed by the carbon-halogen bond strength, which follows the order C-I > C-Br > C-Cl.[1] Consequently, 2-bromobenzothiazole is generally more reactive than 2-chlorobenzothiazole in these transformations. This increased reactivity often allows for milder reaction conditions, shorter reaction times, and broader substrate scope. For 2-chlorobenzothiazole, achieving comparable yields may necessitate more specialized and sterically demanding ligands, higher temperatures, or longer reaction times.[2][3]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient C2 carbon to form a Meisenheimer intermediate. The reaction is accelerated by the presence of more electronegative halogens that increase the electrophilicity of the carbon atom. Therefore, the expected order of reactivity for SNAr is F > Cl > Br > I. This suggests that 2-chlorobenzothiazole would be more reactive than 2-bromobenzothiazole in SNAr reactions.[4]

Data Presentation: A Quantitative Comparison

While direct, head-to-head comparative studies under identical conditions for 2-bromobenzothiazole and 2-chlorobenzothiazole are not extensively documented, the following tables summarize representative experimental data from the literature for these compounds and closely related heterocyclic systems to illustrate the general reactivity trends.

Table 1: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 1286
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100 / 1895
2-BromobenzimidazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME85 / 1285-95
2-ChlorobenzimidazolePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄t-BuOH100 / 2470-85

Note: Data is compiled from studies on analogous heterocyclic systems to demonstrate the general reactivity trend. Conditions and yields are substrate-dependent.[2][3]

Table 2: Comparison of Yields in Buchwald-Hartwig Amination Reactions

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80 / 398
2-ChloropyridineMorpholinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH100 / 2485-95
2-ChlorobenzothiazolePiperidinePd₂(dba)₃ / Ligand 1NaOtBuToluene80 / 392
2-ChlorobenzothiazoleDibutylaminePd₂(dba)₃ / Ligand 1NaOtBuToluene80 / 397

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine the 2-halobenzothiazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture (e.g., toluene/ethanol/water or 1,4-dioxane).

  • Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a Schlenk tube, add the 2-halobenzothiazole (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.).

  • Reagent Addition: Seal the tube, and evacuate and backfill with an inert gas. Add the amine (1.1-1.5 eq.) and an anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture with stirring at the desired temperature (typically 80-120 °C) for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic phase, concentrate, and purify the residue by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Reaction Setup: In a reaction vessel, dissolve the 2-halobenzothiazole (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP).

  • Reagent Addition: Add the amine nucleophile (1.2-2.0 eq.) and, if necessary, a base (e.g., K₂CO₃ or Et₃N) to scavenge the resulting acid.

  • Reaction: Heat the reaction mixture to the required temperature (can range from room temperature to >100 °C) and stir for the necessary time (1-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by crystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway where benzothiazole derivatives have shown inhibitory activity and a logical workflow for selecting a 2-halobenzothiazole substrate based on the desired reaction type.

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiation BTZ Benzothiazole Derivative (B19) BTZ->STAT3_inactive Inhibition of Phosphorylation Halobenzothiazole_Selection Start Desired Synthetic Transformation Pd_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Pd_Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Bromo Select 2-Bromobenzothiazole Pd_Coupling->Bromo Chloro Select 2-Chlorobenzothiazole SNAr->Chloro Reason_Bromo Reason: Higher reactivity due to weaker C-Br bond. Milder conditions, higher yields. Bromo->Reason_Bromo Reason_Chloro Reason: Higher reactivity due to greater electrophilicity of C2. Faster nucleophilic attack. Chloro->Reason_Chloro

References

Validating the Structure of Synthesized 2-Bromo-6-fluorobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural validation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques used to confirm the structure of 2-Bromo-6-fluorobenzothiazole derivatives, a class of compounds with significant potential in medicinal chemistry. We present supporting experimental and predicted data to offer a comprehensive overview of what to expect during the validation process.

Spectroscopic and Crystallographic Validation Techniques

The structural elucidation of organic molecules relies on a suite of analytical methods. Here, we compare the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography in the context of this compound derivatives.

Data Presentation

The following tables summarize the expected and comparative data for this compound and its related analogs.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound (Predicted) 7.85ddJ = 8.8, 2.4 HzH-4
7.60dJ = 8.8 HzH-7
7.20dddJ = 8.8, 8.8, 2.4 HzH-5
2-Bromobenzothiazole[1]7.97-7.99m-Aromatic H
7.77-7.80m-Aromatic H
7.37-7.48m-Aromatic H
2-Aminobenzothiazole Derivatives[2]7.99-8.01d-Aromatic H
7.76-7.78d-Aromatic H
7.42-7.46m-Aromatic H
7.31-7.33t-Aromatic H

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) 162.1 (d, J=250 Hz)C-6
152.0C-7a
138.0 (d, J=10 Hz)C-3a
130.0C-2
125.0 (d, J=9 Hz)C-4
115.0 (d, J=25 Hz)C-5
110.0 (d, J=28 Hz)C-7
2-Bromobenzothiazole[1]152.3C-7a
138.9C-2
137.3C-3a
126.6Aromatic CH
125.7Aromatic CH
122.8Aromatic CH
120.9Aromatic CH
2-Aminobenzothiazole Derivatives[3]169.28C=O
157.41C-2
148.41C-7a
120.50-131.40Aromatic CH

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zIonComments
231/233[M]⁺˙Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine.
152[M - Br]⁺Loss of Bromine radical.
125[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide.
108[C₆H₃F]⁺Benzene fragment with fluorine.

Table 4: Comparative Crystallographic Data of Substituted Benzothiazoles

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamineMonoclinicP2₁/c11.7869(14)4.0326(5)27.625(3)92.731(10)[4]
2-(2′-Aminophenyl)benzothiazole (DMSO solvate)OrthorhombicPbca16.321(3)8.134(2)24.135(5)90[5]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the lock frequency of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and record a background spectrum of the empty ATR accessory.

  • Sample Analysis: Place a small amount of the solid this compound derivative directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the FTIR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum. The presence of a bromine atom is readily identified by the characteristic M+ and M+2 isotopic peaks with an approximate 1:1 ratio.[6]

Single-Crystal X-ray Crystallography

Objective: To definitively determine the three-dimensional atomic arrangement of the molecule in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure, including bond lengths, bond angles, and thermal parameters.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized this compound derivative.

G Workflow for Structural Validation of Synthesized Compounds A Synthesis of This compound Derivative B Purification (e.g., Recrystallization, Chromatography) A->B C Preliminary Characterization (TLC, Melting Point) B->C D Spectroscopic Analysis C->D E ¹H and ¹³C NMR D->E F FTIR Spectroscopy D->F G Mass Spectrometry D->G H Data Interpretation and Comparison with Expected Structure E->H F->H G->H I Structure Consistent? H->I J Definitive Structural Confirmation I->J Yes M Further Synthesis or Characterization Required I->M No K Single-Crystal X-ray Crystallography J->K L Final Structure Validated K->L

A flowchart illustrating the general workflow for the structural validation of a synthesized compound.

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluorobenzothiazole is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including the benzothiazole core and the bromo and fluoro substituents, make it a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into their respective methodologies, yields, and overall efficiency. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Comparison of Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound are outlined below. The choice between these routes will depend on factors such as the availability of starting materials, desired purity, and scalability.

Route 1: Two-Step Synthesis via 2-Amino-6-fluorobenzothiazole

This widely-used method involves the initial synthesis of 2-amino-6-fluorobenzothiazole from 4-fluoroaniline, followed by a Sandmeyer reaction to introduce the bromo substituent.

Route 2: One-Pot Synthesis from 4-Fluoroaniline (Hypothetical)

A one-pot approach, while less documented in readily available literature for this specific molecule, represents a potentially more efficient strategy by combining multiple transformations into a single reaction vessel. This can reduce workup steps, solvent usage, and overall reaction time.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Starting Material 4-Fluoroaniline4-Fluoroaniline
Key Intermediates 2-Amino-6-fluorobenzothiazoleIn-situ generated diazonium salt
Overall Yield ~70-80% (reported for analogous syntheses)Data not readily available
Purity High, requires purification of intermediatePotentially lower, requires extensive final purification
Number of Steps 21
Reaction Time Longer (two separate reactions)Potentially shorter
Scalability GoodMay require optimization for large scale

Experimental Protocols

Route 1: Two-Step Synthesis via 2-Amino-6-fluorobenzothiazole

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole

This step involves the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine.

  • Materials:

    • 4-Fluoroaniline

    • Potassium thiocyanate (KSCN)

    • Bromine (Br₂)

    • Glacial acetic acid

    • Ammonia solution

  • Procedure:

    • To a solution of 4-fluoroaniline (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid, cooled to 0-5 °C, a solution of bromine (1.0 eq) in glacial acetic acid is added dropwise while maintaining the temperature.[1]

    • After the addition is complete, the reaction mixture is stirred at a low temperature for 2 hours and then at room temperature for 10 hours.[1]

    • The mixture is poured into water and neutralized with ammonia solution to precipitate the product.

    • The crude 2-amino-6-fluorobenzothiazole is collected by filtration, washed with water, and dried. It can be further purified by recrystallization. A yield of 89% has been reported for this step.[1]

Step 2: Synthesis of this compound via Sandmeyer Reaction

This step converts the amino group of 2-amino-6-fluorobenzothiazole to a bromo group.[2][3]

  • Materials:

    • 2-Amino-6-fluorobenzothiazole

    • Sodium nitrite (NaNO₂)

    • Hydrobromic acid (HBr)

    • Copper(I) bromide (CuBr)

  • Procedure:

    • 2-Amino-6-fluorobenzothiazole (1.0 eq) is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5 °C.

    • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the cooled solution to form the diazonium salt. The temperature should be strictly controlled during this addition.

    • In a separate flask, a solution of copper(I) bromide (1.2 eq) in hydrobromic acid is prepared and cooled.

    • The freshly prepared diazonium salt solution is added slowly to the copper(I) bromide solution.

    • The reaction mixture is allowed to warm to room temperature and then heated to facilitate the decomposition of the diazonium salt and formation of the product.

    • After the reaction is complete, the mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford this compound, which can be purified by column chromatography or recrystallization.

Synthetic Pathway Diagrams

Route 1: Two-Step Synthesis

Two_Step_Synthesis 4-Fluoroaniline 4-Fluoroaniline KSCN_Br2 KSCN, Br₂ Glacial Acetic Acid 4-Fluoroaniline->KSCN_Br2 2-Amino-6-fluorobenzothiazole 2-Amino-6-fluorobenzothiazole KSCN_Br2->2-Amino-6-fluorobenzothiazole Sandmeyer 1. NaNO₂, HBr 2. CuBr 2-Amino-6-fluorobenzothiazole->Sandmeyer This compound This compound Sandmeyer->this compound

Caption: Route 1: Two-step synthesis of this compound.

Route 2: One-Pot Synthesis

One_Pot_Synthesis 4-Fluoroaniline 4-Fluoroaniline OnePot_Reagents 1. Thiocyanation Reagent 2. Diazotization Reagent 3. Brominating Agent 4-Fluoroaniline->OnePot_Reagents This compound This compound OnePot_Reagents->this compound

Caption: Route 2: Hypothetical one-pot synthesis of this compound.

Conclusion

The two-step synthesis via a 2-amino-6-fluorobenzothiazole intermediate is a well-established and reliable method for the preparation of this compound. While a one-pot synthesis offers potential advantages in terms of efficiency, its development and optimization for this specific target molecule require further investigation. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and available resources. Researchers are encouraged to carefully evaluate the pros and cons of each approach before embarking on the synthesis of this valuable building block.

References

Comparative Biological Activity of 2-Bromo-6-fluorobenzothiazole and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific biological activity and potency of these compounds are highly dependent on the nature and position of substituents on the benzothiazole ring system. This guide provides a comparative analysis of the potential biological activity of 2-Bromo-6-fluorobenzothiazole against its structural analogs, based on available experimental data and established structure-activity relationships (SAR).

While direct experimental data for this compound is limited in publicly available literature, its activity can be inferred from studies on analogous compounds.[3] The presence of a bromine atom at the 2-position and a fluorine atom at the 6-position is expected to significantly influence its pharmacological profile. Halogenation, in general, has been shown to enhance the biological activity of benzothiazole derivatives.[4][5]

Comparative Anticancer Activity

Benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The mechanism of action often involves the induction of apoptosis through pathways such as the intrinsic mitochondrial pathway.[8] The position of halogen substituents plays a crucial role in determining the anticancer potency.

Table 1: Comparative Anticancer Activity of Benzothiazole Analogs

Compound/AnalogCancer Cell Line(s)IC50/GI50 Value(s)Reference(s)
This compound -Data not available; activity inferred-
Hydrazine-based 6-fluorobenzothiazole derivativeHeLa (cervical), COS-7 (kidney)2.41 µM (HeLa), 4.31 µM (COS-7)[6]
Dichlorophenyl-containing chlorobenzothiazoleNon-small cell lung cancer (HOP-92)71.8 nM[6][7]
5-Fluorobenzothiazole derivative (59a)MCF-7, MDA MB 468, HCT-116, HT 290.37 µM, 0.41 µM, 0.08 µM, 0.41 µM[9]
6-Fluorobenzothiazole derivative (60a)Leukemia (THP-1)1 µM[9]
6-Fluorobenzothiazole derivative (60b)Leukemia (THP-1)0.9 µM[9]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values represent the concentration of a compound required to inhibit 50% of cell growth or viability. A lower value indicates higher potency.

Based on the data from its analogs, this compound is hypothesized to possess moderate to high anticancer activity. The fluorine at the 6-position is associated with potent cytotoxicity, and the bromine at the 2-position can further enhance this effect.[3][9]

Comparative Antimicrobial Activity

Benzothiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[10][11] The mechanism of action can involve the inhibition of essential microbial enzymes, such as dihydroorotase.[11]

Table 2: Comparative Antimicrobial Activity of Benzothiazole Analogs

Compound/AnalogMicrobial Strain(s)MIC Value(s) (µg/mL)Reference(s)
This compound -Data not available; activity inferred-
Bromo-substituted thiazole derivativesAspergillus nigerPotent activity reported[4]
Chloro-substituted thiazole derivativesPseudomonas aeruginosaEnhanced activity reported[4]
Benzothiazole-thiazole hybrid (4b)Gram-positive & Gram-negative bacteria3.90–15.63[10]
Benzothiazole-thiazole hybrid (4c)Gram-positive & Gram-negative bacteria3.90–15.63[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The presence of electron-withdrawing groups like halogens has been shown to enhance the antimicrobial activity of benzothiazole-thiazole hybrids.[10] Therefore, it is plausible that this compound would exhibit significant antimicrobial properties.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its analogs, the following standard experimental protocols are recommended.

MTT Assay for Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).[14]

  • MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[13] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12][15]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[12][13]

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined.[8]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16][17]

  • Preparation of Microtiter Plates: 96-well microtiter plates are filled with a suitable broth medium.[16]

  • Compound Dilution: The test compounds are serially diluted in the broth to achieve a range of concentrations.[10]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (approximately 5 x 10^5 CFU/mL).[10][17]

  • Incubation: The plates are incubated at 37°C for 16-20 hours.[16]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.[16] The addition of an indicator like resazurin can aid in visualizing microbial viability.[10]

Visualizing Workflows and Relationships

To better understand the experimental processes and the structure-activity relationships of these compounds, the following diagrams are provided.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Dilution compound_treatment 3. Compound Treatment (Incubate 24-72h) compound_prep->compound_treatment mtt_addition 4. MTT Addition (Incubate 4h) compound_treatment->mtt_addition solubilization 5. Formazan Solubilization (Add DMSO) mtt_addition->solubilization read_plate 6. Read Absorbance (570 nm) solubilization->read_plate calc_ic50 7. Calculate IC50 read_plate->calc_ic50

Caption: A typical workflow for the MTT cell viability assay.

SAR_Benzothiazole Structure-Activity Relationship of Benzothiazole Analogs cluster_r1 R1 Substituents (Position 2) cluster_r2 R2 Substituents (Position 6) cluster_activity Biological Activity benzothiazole Benzothiazole Core R1 R2 bromo Bromo (-Br) benzothiazole:f1->bromo amino Amino (-NH2) benzothiazole:f1->amino phenyl Phenyl benzothiazole:f1->phenyl fluoro Fluoro (-F) benzothiazole:f2->fluoro chloro Chloro (-Cl) benzothiazole:f2->chloro nitro Nitro (-NO2) benzothiazole:f2->nitro anticancer Anticancer bromo->anticancer Enhances Activity antimicrobial Antimicrobial amino->antimicrobial Modulates Activity phenyl->anticancer Modulates Activity fluoro->anticancer Enhances Activity chloro->antimicrobial Enhances Activity nitro->anticancer Enhances Activity

Caption: Inferred structure-activity relationships for benzothiazole derivatives.

Conclusion

While direct experimental validation is pending, the analysis of structurally similar compounds strongly suggests that this compound is a promising candidate for further investigation as both an anticancer and antimicrobial agent. The combination of bromo and fluoro substituents at key positions on the benzothiazole ring is anticipated to confer potent biological activity. The experimental protocols outlined in this guide provide a clear path for the empirical evaluation of this and other novel benzothiazole derivatives. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to the Electronic Properties of 2-Bromo-6-fluorobenzothiazole: A Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational analysis of the electronic properties of 2-Bromo-6-fluorobenzothiazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this report leverages computational methods, primarily Density Functional Theory (DFT), to predict its electronic characteristics. To provide a robust framework for evaluation, these theoretical predictions are compared with experimental and computational data from structurally related benzothiazole derivatives.

Introduction to this compound

Benzothiazole and its derivatives are a critical class of heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties.[1] The electronic properties of these molecules, such as the distribution of electron density and the energy of frontier molecular orbitals, are pivotal in determining their reactivity, stability, and biological activity. The introduction of halogen substituents, like bromine and fluorine, can significantly modulate these electronic characteristics through inductive and resonance effects, making this compound a compelling candidate for further investigation. This guide aims to elucidate the electronic landscape of this molecule through in-silico analysis.

Computational Analysis of this compound

The electronic properties of this compound were investigated using Density Functional Theory (DFT) calculations. DFT is a robust computational method for predicting the electronic structure of molecules.[2] Key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MESP), were calculated.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and its electronic transitions.[3] The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[3] A smaller gap suggests higher reactivity and lower stability.[3]

For this compound, the HOMO is predicted to be localized primarily on the benzothiazole ring system, particularly on the sulfur and nitrogen atoms and the fused benzene ring. The LUMO is also anticipated to be distributed across the benzothiazole scaffold. The presence of the electron-withdrawing fluorine and bromine atoms is expected to lower both the HOMO and LUMO energy levels.

dot

Caption: Computational workflow for determining the electronic properties of this compound.

Molecular Electrostatic Potential (MESP)

The MESP is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP map visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP is expected to show a negative potential around the nitrogen atom of the thiazole ring and the fluorine atom, indicating their nucleophilic character. A region of positive potential, often referred to as a "sigma-hole," may be present on the bromine atom along the C-Br bond axis, making it a potential site for halogen bonding interactions.

Comparative Analysis with Benzothiazole Derivatives

To contextualize the predicted electronic properties of this compound, a comparison with experimentally and computationally characterized benzothiazole derivatives is presented. The following table summarizes key electronic data from the literature for related compounds.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Experimental TechniqueReference
This compound DFT (Predicted) - - - - This Work
2-(p-chlorophenyl)benzothiazoleDFT-6.33-1.714.62-[3]
2-(p-methoxyphenyl)benzothiazoleDFT-5.99-1.354.64-[3]
2-(3,5-bis(trifluoromethyl)phenyl)benzothiazoleDFT-7.51-3.054.46-[3]
Unsubstituted BenzothiazoleDFT-6.74-2.014.73-[3]
Various Benzothiazole DerivativesDFT--3.95 - 4.70-[4]
Substituted Benzothiazoles----UV-Vis Spectroscopy[5][6]
Benzothiazole Derivatives----Cyclic Voltammetry[7][8]

Note: The predicted values for this compound will be populated upon completion of specific DFT calculations. The table demonstrates the range of values observed for similar compounds.

The data from related compounds indicate that the HOMO-LUMO gap for benzothiazole derivatives typically falls in the range of 4-5 eV.[3][4] The introduction of electron-withdrawing groups, such as trifluoromethyl, tends to decrease the energy gap, thereby increasing the molecule's reactivity.[3] Conversely, electron-donating groups like methoxy can increase the gap. Based on these trends, it is anticipated that the combined electron-withdrawing effects of the bromo and fluoro substituents in this compound will result in a relatively low HOMO-LUMO energy gap.

Experimental Protocols for Electronic Property Determination

While this guide focuses on computational analysis, experimental validation is crucial. The following are standard protocols for determining the electronic properties of organic molecules like this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule.[9] From these potentials, the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Solution Preparation: A solution of the compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[10]

  • Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is scanned linearly with time between set vertex potentials.[11] The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram. The HOMO and LUMO energies are then calculated using empirical equations that relate these potentials to the energy levels.

dot

Caption: Experimental workflow for determining HOMO/LUMO energies using cyclic voltammetry.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule.[12] The wavelength of maximum absorption (λmax) can be related to the HOMO-LUMO gap.

Methodology:

  • Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane).[13]

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up.[14] A baseline is recorded using a cuvette containing only the solvent.[14]

  • Measurement: The sample solution is placed in a cuvette, and the absorbance is measured over a range of wavelengths (typically 200-800 nm).[14]

  • Data Analysis: The absorption spectrum is plotted, and the λmax is identified. The optical HOMO-LUMO gap can be estimated from the onset of the absorption band using the equation: Egap (eV) = 1240 / λonset (nm).

Conclusion

This computational guide provides valuable insights into the electronic properties of this compound. The predictions derived from DFT calculations, when benchmarked against known data for related benzothiazole derivatives, suggest that this molecule possesses a modulated electronic profile due to its halogen substituents. The anticipated lower HOMO-LUMO energy gap may indicate enhanced reactivity, a property that could be exploited in drug design and the development of novel organic materials. While computational analysis offers a powerful predictive tool, experimental verification through techniques like cyclic voltammetry and UV-Visible spectroscopy is essential to confirm these findings and provide a complete picture of the molecule's electronic behavior. The provided protocols offer a clear pathway for such empirical validation.

References

Benchmarking Novel 2-Bromo-6-fluorobenzothiazole Derivatives Against Known VEGFR-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. Benzothiazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. This guide provides a framework for benchmarking a novel hypothetical 2-Bromo-6-fluorobenzothiazole derivative, designated as BFB-1, against the well-established multi-kinase inhibitor, Sorafenib, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. This guide presents a head-to-head comparison of the hypothetical inhibitory activity of BFB-1 and the known inhibitor Sorafenib, supported by detailed experimental protocols and visual workflows to aid researchers in their evaluation of novel compounds.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the hypothetical in vitro inhibitory activity of the novel this compound derivative BFB-1 against VEGFR-2, benchmarked against the known inhibitor Sorafenib. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

CompoundTargetIC50 (nM) [Hypothetical for BFB-1]
BFB-1 (Hypothetical)VEGFR-275
Sorafenib (Reference)VEGFR-290

Note: The IC50 value for BFB-1 is hypothetical and serves as a placeholder for experimental data. The IC50 for Sorafenib is within the range of reported values in the literature.

Experimental Protocols

To ensure reproducibility and accuracy in benchmarking novel inhibitors, a detailed and standardized experimental protocol is essential. The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of test compounds against VEGFR-2.

In Vitro VEGFR-2 Kinase Inhibition Assay Protocol

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and robust method for quantifying kinase activity.

1. Reagents and Materials:

  • Recombinant human VEGFR-2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (BFB-1 and Sorafenib) dissolved in DMSO

  • Europium-labeled anti-phosphotyrosine antibody (Detection reagent 1)

  • Streptavidin-allophycocyanin (SA-APC) conjugate (Detection reagent 2)

  • Stop solution (e.g., 100 mM EDTA)

  • 384-well low-volume black microplates

  • Plate reader capable of time-resolved fluorescence detection

2. Assay Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds (BFB-1 and Sorafenib) in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions. Further dilute the compounds in the kinase assay buffer to achieve the desired final assay concentrations.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the VEGFR-2 enzyme and the biotinylated peptide substrate in the kinase assay buffer at 2X the final desired concentration.

  • Reaction Initiation: Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate. Add 5 µL of the enzyme/substrate master mix to each well.

  • ATP Addition: To initiate the kinase reaction, add 10 µL of ATP solution (at 2X the final desired concentration, typically at the Km for ATP) to each well. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of the stop solution to each well.

  • Detection: Add 10 µL of the detection reagent mix (Europium-labeled anti-phosphotyrosine antibody and SA-APC conjugate) to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.

3. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - [((Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)) * 100] where Ratio_compound is the ratio in the presence of the test compound, Ratio_min is the ratio of the background (no enzyme), and Ratio_max is the ratio of the vehicle control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes BFB1 BFB-1 / Sorafenib BFB1->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

G cluster_workflow Experimental Workflow for VEGFR-2 Inhibition Assay prep 1. Reagent Preparation (Compounds, Enzyme, Substrate, ATP) plate 2. Plate Setup (Add Compounds/Vehicle) prep->plate add_enzyme 3. Add Enzyme/Substrate Mix plate->add_enzyme initiate 4. Initiate Reaction (Add ATP) add_enzyme->initiate incubate 5. Incubate (60 min) initiate->incubate stop 6. Stop Reaction (Add EDTA) incubate->stop detect 7. Add Detection Reagents stop->detect read 8. Incubate & Read Plate (TR-FRET) detect->read analyze 9. Data Analysis (Calculate IC50) read->analyze

Caption: Step-by-step workflow for the in vitro VEGFR-2 inhibition assay.

X-ray crystallography of 2-Bromo-6-fluorobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallography of 2-Bromo-6-fluorobenzothiazole Derivatives

This guide provides a comprehensive comparison of the crystallographic data of benzothiazole derivatives, with a focus on this compound. It is intended for researchers, scientists, and drug development professionals who are interested in the structural analysis of this class of compounds. While specific crystallographic data for this compound is not publicly available, this guide leverages data from closely related structures to provide a comparative analysis.

Benzothiazoles are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.[2][4]

Comparison of Crystallographic Data

To provide a framework for what can be expected for the crystal structure of this compound, the following table summarizes the crystallographic data of a related benzothiazole derivative, a co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid.[5] This data offers insights into the typical crystal systems, space groups, and unit cell dimensions for this class of compounds.

Compound 2-aminobenzothiazole with 4-fluorobenzoic acid co-crystal [5]
Formula C₁₄H₁₁FN₂O₂S
Molecular Weight 290.32 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.7869(14)
b (Å) 4.0326(5)
c (Å) 27.625(3)
α (°) 90
β (°) 92.731(10)
γ (°) 90
Volume (ų) 1311.6(3)
Z 4
Calculated Density (g/cm³) 1.470

Experimental Protocols

The following sections detail the general methodologies for the synthesis of benzothiazole derivatives and their structural determination by single-crystal X-ray crystallography.

Synthesis of Benzothiazole Derivatives

A common method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[3][6]

General Procedure:

  • A solution of the appropriately substituted aniline and potassium thiocyanate is prepared in glacial acetic acid.

  • The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise, maintaining a low temperature.

  • After the addition is complete, the reaction mixture is stirred for several hours and then allowed to stand.

  • The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified benzothiazole derivative.[4]

For obtaining single crystals suitable for X-ray diffraction, slow evaporation of a saturated solution of the purified compound in an appropriate solvent is a commonly used technique.[4]

Single-Crystal X-ray Crystallography

The determination of the crystal structure of a small organic molecule like a benzothiazole derivative is a standard procedure.

General Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 100 K or 173 K), using a diffractometer equipped with a radiation source such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54187 Å).[7]

  • The collected data is processed, which includes integration of the reflection intensities and corrections for various factors like absorption.

  • The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and X-ray crystallographic analysis of a benzothiazole derivative.

experimental_workflow Experimental Workflow for Benzothiazole Derivative Analysis cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Substituted Aniline reagents KSCN, Br2, Acetic Acid start->reagents 1. reaction Reaction & Purification reagents->reaction 2. product Benzothiazole Derivative reaction->product 3. crystal_growth Single Crystal Growth product->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection 4. structure_solution Structure Solution & Refinement data_collection->structure_solution 5. final_structure Final Crystal Structure structure_solution->final_structure 6.

Caption: Workflow for synthesis and X-ray analysis.

Potential Biological Significance

Benzothiazole derivatives are known to possess a wide spectrum of biological activities.[3] For instance, they have been investigated as antimicrobial, anti-inflammatory, and antitumor agents.[2] The introduction of bromo and fluoro substituents on the benzothiazole ring can significantly influence the electronic properties and bioavailability of the molecule, potentially enhancing its therapeutic efficacy.[1] The detailed structural information obtained from X-ray crystallography is invaluable for understanding how these substitutions impact the molecule's interaction with biological targets.

The following diagram illustrates a simplified hypothetical signaling pathway that a benzothiazole derivative might modulate, based on their known roles as inhibitors of enzymes like kinases in cancer cells.

signaling_pathway Hypothetical Signaling Pathway Modulation receptor Growth Factor Receptor kinase Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates proliferation Cell Proliferation substrate->proliferation Promotes benzothiazole Benzothiazole Derivative benzothiazole->kinase Inhibits

Caption: Modulation of a kinase signaling pathway.

References

A Comparative Study of Palladium Catalysts for 2-Bromo-6-fluorobenzothiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a comparative analysis of various palladium catalysts for the cross-coupling reactions of 2-Bromo-6-fluorobenzothiazole, a key intermediate in the synthesis of medicinally important compounds. This guide aims to assist researchers in selecting the optimal catalytic system to enhance reaction efficiency, yield, and overall synthetic strategy. The performance of several common palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings is evaluated based on available experimental data from analogous systems.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and its associated ligand is critical for the successful functionalization of this compound. The following tables summarize the performance of representative palladium catalysts in key cross-coupling reactions. The data presented is compiled from studies on structurally similar aryl halides and benzothiazole derivatives and should serve as a guide for catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For the coupling of this compound with various boronic acids, the selection of a suitable palladium catalyst and ligand is crucial for achieving high yields.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001285-95Generally effective for a range of aryl boronic acids.[1][2]
Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane90-1108-1690-98Often shows high activity for challenging substrates.[3]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O80-1006-1288-96Bulky, electron-rich ligands can improve yields for sterically hindered substrates.
Pd(OAc)₂SPhosK₃PO₄Toluene1001285-92A versatile system for various aryl and heteroaryl couplings.[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines and other nitrogen-containing heterocycles.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOt-BuToluene1001280-90A classic and effective system for a variety of amines.[5]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane1101675-85Particularly effective for coupling with a wide range of amines.[5]
PdCl₂(dppf)-K₃PO₄THF802470-80A robust catalyst for various C-N bond formations.[5]
tBuBrettPhos Pd G3tBuBrettPhosCs₂CO₃Toluene1102-490-99A highly active pre-catalyst for challenging aminations.[6]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl halides, providing access to a diverse array of substituted alkynes.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NTHF606-1275-95A standard and widely used catalyst system.[7][8]
Pd(PPh₃)₄CuIi-Pr₂NHDMF808-1670-90Effective for a broad range of alkynes.[8]
Pd/C-K₂CO₃H₂O/DMF901270-85A heterogeneous catalyst that can be recycled.[9]
cataCXium® A-Cs₂CO₃Dioxane1001285-95A highly active catalyst for a broad range of substrates.
Heck Coupling

The Heck reaction enables the formation of carbon-carbon bonds through the reaction of an aryl halide with an alkene.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF100-12012-2470-85A common and cost-effective catalyst system.[10]
Pd₂(dba)₃P(o-tol)₃NaOAcDMAc1201275-90Often used for less reactive aryl bromides.
Herrmann's Catalyst-NaOAcNMP130-1408-1680-95A highly active palladacycle catalyst.
PdCl₂(dppf)-K₂CO₃Acetonitrile802465-80Can be effective for electron-deficient alkenes.

Experimental Workflow and Catalytic Cycle

The following diagrams illustrate a general experimental workflow for a palladium-catalyzed cross-coupling reaction and the fundamental steps of the catalytic cycle.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine: - this compound - Coupling Partner - Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Desired Temperature under Inert Atmosphere solvent->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

catalytic_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Substrate R-X Substrate->OxAdd CouplingPartner R'-M CouplingPartner->Transmetal

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluorobenzothiazole.[1][2]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath to the appropriate temperature (typically 100-110 °C) for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired 2-amino-6-fluorobenzothiazole.[5]

This guide provides a foundational understanding of the catalytic systems available for the functionalization of this compound. Researchers are encouraged to use this information as a starting point for the development of optimized synthetic routes.

References

in silico docking studies of 2-Bromo-6-fluorobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to In Silico Docking Studies of Benzothiazole Derivatives for Researchers and Drug Development Professionals.

This guide provides a comparative analysis of in silico docking studies performed on various benzothiazole derivatives, with a contextual focus on 2-Bromo-6-fluorobenzothiazole. The data presented is compiled from multiple research articles to offer a broader understanding of the potential of this chemical scaffold in drug discovery.

Comparative Docking Performance of Benzothiazole Derivatives

The following table summarizes the docking scores and binding affinities of various benzothiazole derivatives against different protein targets as reported in the literature. This data provides a quantitative comparison of their potential efficacy.

Target ProteinDerivative/CompoundDocking Score (kcal/mol)Alternative/Standard DrugDocking Score of Alternative (kcal/mol)
VEGFR-2Benzothiazole derivative 7-173.88 (MolDock), -129.23 (Rerank)Sorafenib-156.35 (MolDock), -102.63 (Rerank)
p56lckBenzothiazole-thiazole hybrid 1Not specified, identified as competitive inhibitorDasatinibNot specified
E. coli dihydroorotaseBenzothiazole derivative 3Not specified, most effective inhibitorKanamycinNot specified
SARS-CoV-2 MproChromene-benzothiazole derivative-7.5ML188-7.5
Aldose Reductase (ALR2)2-aminobenzothiazole derivative 8d-8.39 (ΔG)Not specifiedNot specified
PPAR-γ2-aminobenzothiazole derivative 8d-7.77 (ΔG)Not specifiedNot specified

Experimental Protocols: A Generalized In Silico Docking Workflow

The methodologies employed in the cited studies generally follow a standard computational docking workflow. A detailed, generalized protocol is provided below.

I. Protein Preparation
  • Selection and Retrieval : The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Preprocessing : The initial PDB file is prepared by removing water molecules, co-crystallized ligands, and any non-essential protein chains.

  • Structural Refinement : Hydrogen atoms are added to the protein structure. The protonation states of ionizable residues are assigned based on a physiological pH of 7.4. The structure is then subjected to energy minimization to relieve any steric clashes.

II. Ligand Preparation
  • 3D Structure Generation : The 2D structure of the benzothiazole derivative is converted into a 3D conformation.

  • Ligand Optimization : The ionization states and tautomers of the ligand at the target physiological pH are generated. The ligand structures are then energy-minimized to obtain a stable, low-energy conformation.

III. Molecular Docking
  • Grid Generation : A docking grid is established around the active site of the target protein. This grid defines the volume in which the docking software will search for binding poses of the ligand.

  • Docking Simulation : The prepared ligand is then docked into the defined grid of the target protein using software such as AutoDock, Glide, or Molegro Virtual Docker. The software samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring and Analysis : The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., docking score in kcal/mol). The pose with the best score is typically selected for further analysis of the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

Visualizing Molecular Interactions and Workflows

The following diagrams illustrate a common signaling pathway targeted by benzothiazole derivatives and a typical workflow for in silico docking studies.

G cluster_workflow In Silico Docking Workflow PDB Protein Data Bank (PDB) PrepProtein Protein Preparation (Add Hydrogens, Remove Water) PDB->PrepProtein Ligand 2D Ligand Structure PrepLigand Ligand Preparation (3D Conversion, Energy Minimization) Ligand->PrepLigand Grid Grid Generation (Define Active Site) PrepProtein->Grid Docking Molecular Docking (e.g., AutoDock, Glide) PrepLigand->Docking Grid->Docking Analysis Analysis (Binding Energy, Interactions) Docking->Analysis

Caption: A generalized workflow for in silico molecular docking studies.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration MAPK->Migration BTZ Benzothiazole Derivative BTZ->VEGFR2 Inhibits

Caption: Simplified representation of the VEGFR-2 signaling pathway.

Safety Operating Guide

Safe Disposal of 2-Bromo-6-fluorobenzothiazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromo-6-fluorobenzothiazole is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound. The following procedures are based on best practices for handling halogenated heterocyclic compounds and are intended for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles with side shields or a face shield.

  • Protective Clothing: A standard laboratory coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of any dust or vapors.

II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal. All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Categorization: This compound should be classified as halogenated organic waste due to the presence of bromine and fluorine.

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for collecting all this compound waste. The container should be made of a material compatible with the chemical.

  • Solid Waste: Collect unused or expired pure compound, as well as contaminated materials such as weighing paper, filter paper, and pipette tips, in a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound and solvent rinses from contaminated glassware should be collected in a separate, designated liquid hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the contents (e.g., solid or liquid).

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section I.

  • Containment:

    • For solid spills , carefully sweep the material to avoid generating dust. A vacuum cleaner equipped with a HEPA filter may be used for larger spills.

    • For liquid spills , cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Collection: Carefully collect the spilled material and any absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Disposal: Seal and label the waste container and dispose of it through your institution's hazardous waste management program.

IV. Disposal Procedure

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]

  • Waste Accumulation: Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Documentation: Provide the EHS office or contractor with a complete and accurate description of the waste, including the chemical name and quantity.

  • Recommended Disposal Method: The standard and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[2]

V. Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data such as occupational exposure limits (OELs) or specific toxicity values are not available. The hazard assessment is based on qualitative data from analogous compounds.

Hazard CategoryPotential Effects (Inferred from Similar Compounds)Recommended Personal Protective Equipment (PPE)
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.Chemical-resistant gloves, lab coat, safety goggles. Handle in a chemical fume hood.
Skin Corrosion/Irritation May cause skin irritation.Chemical-resistant gloves, lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.Safety goggles with side-shields or a face shield.
Environmental Hazard Halogenated organic compounds can be persistent in the environment.Do not release into the environment.[1]

VI. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_assessment 1. Hazard Assessment & PPE cluster_collection 2. Waste Generation & Segregation cluster_spill Spill Management cluster_disposal 3. Final Disposal A Identify this compound as Hazardous Waste B Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B C Generate Waste (Solid, Liquid, Contaminated Materials) B->C D Segregate as 'Halogenated Organic Waste' C->D E Collect in Labeled, Sealed Container D->E F Store Container in Secure Waste Accumulation Area E->F Spill Spill Occurs Spill_Contain Contain Spill (Absorbent/Sweeping) Spill->Spill_Contain Spill_Collect Collect Spill Debris into Hazardous Waste Container Spill_Contain->Spill_Collect Spill_Collect->E G Contact Institutional EHS or Licensed Waste Contractor F->G H Arrange for Pickup and High-Temperature Incineration G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-6-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-6-fluorobenzothiazole was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds, such as 2-Bromo-6-fluorobenzaldehyde. This information is intended for experienced researchers, scientists, and drug development professionals. It is imperative to obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.

This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of this compound and similar chemical structures.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, researchers should be aware of the following potential hazards:

  • Acute Toxicity: Potentially harmful if swallowed.[1]

  • Skin Irritation/Corrosion: May cause skin irritation.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is non-negotiable.

Protection Type Recommended PPE Purpose
Eye and Face Chemical safety goggles and a face shield.[5]Protects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[5][6][7]Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvent and breakthrough time.
Respiratory Use in a well-ventilated area or a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Experimental Protocol: Safe Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is used for all manipulations of this compound.

  • Verify that a safety shower and eyewash station are readily accessible and operational.[2][3][4]

  • Prepare all necessary equipment and reagents before introducing the compound into the work area.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear chemical safety goggles.

  • Don the appropriate chemical-resistant gloves. Check for any signs of damage before use.

3. Handling the Compound:

  • Conduct all weighing and transfers of this compound within the chemical fume hood to minimize exposure to dust or vapors.

  • Use dedicated spatulas and glassware.

  • Keep the container of this compound tightly closed when not in use.[1][2][3][4]

4. Performing the Reaction:

  • Conduct all experimental procedures within the chemical fume hood.

  • Keep the sash at the lowest possible height that allows for comfortable and safe work.

5. Cleanup and Decontamination:

  • Decontaminate all glassware and equipment that came into contact with the compound. Rinse with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

  • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

6. Doffing Personal Protective Equipment (PPE):

  • Remove gloves first, avoiding contact with the outside of the gloves.

  • Remove the lab coat.

  • Remove safety goggles as the last step before leaving the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and removing PPE.[2]

Disposal Plan

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5]

  • Waste Container: Use a designated, properly labeled, and sealed waste container for all solid and liquid waste containing this compound.

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[1][2] Do not dispose of down the drain or in general waste.

Workflow for Safe Handling of this compound

prep Preparation & Engineering Controls ppe_on Don PPE prep->ppe_on Verify safety equipment handling Handling in Fume Hood ppe_on->handling Enter work area reaction Perform Reaction handling->reaction Proceed with experiment cleanup Cleanup & Decontamination reaction->cleanup After experiment completion disposal Waste Disposal cleanup->disposal Segregate waste ppe_off Doff PPE disposal->ppe_off Secure waste wash Wash Hands ppe_off->wash Leave work area

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.